Ac-DNLD-AMC
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(3S)-3-acetamido-4-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N6O12/c1-13(2)7-18(34-29(46)19(10-23(31)38)35-30(47)20(11-24(39)40)32-15(4)37)28(45)36-21(12-25(41)42)27(44)33-16-5-6-17-14(3)8-26(43)48-22(17)9-16/h5-6,8-9,13,18-21H,7,10-12H2,1-4H3,(H2,31,38)(H,32,37)(H,33,44)(H,34,46)(H,35,47)(H,36,45)(H,39,40)(H,41,42)/t18-,19-,20-,21-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRRXVTUFUKLDZ-TUFLPTIASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N6O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
674.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Ac-DNLD-AMC Fluorescence: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the fluorescent probe Ac-DNLD-AMC, a valuable tool for researchers and scientists in the field of apoptosis and drug development. We will delve into the fundamental mechanism of its fluorescence, its specificity for caspase-3, and provide detailed protocols for its application in experimental settings.
The Principle of Fluorescence: Enzymatic Cleavage and Fluorophore Release
The fluorescence of this compound is contingent upon a process of enzymatic cleavage. The molecule itself is a non-fluorescent substrate composed of a four-amino-acid peptide sequence (Asp-Asn-Leu-Asp) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).[1] In its intact form, the fluorescence of the AMC group is quenched.[1]
The core of the mechanism lies in the substrate's interaction with caspase-3, a key executioner enzyme in the apoptotic pathway.[2] Caspase-3 recognizes and cleaves the peptide sequence specifically after the final aspartate (D) residue.[3][4] This cleavage event liberates the AMC fluorophore from the quenching effects of the peptide, resulting in a significant increase in fluorescence.[1][4][5] The intensity of the emitted light is directly proportional to the amount of AMC released, and therefore, to the activity of caspase-3 in the sample.[2][6]
The fluorescent properties of the liberated AMC are characterized by specific excitation and emission wavelengths, which are crucial for its detection and quantification.
Quantitative Data Summary
The following table summarizes the key quantitative parameters associated with the this compound substrate and the resulting AMC fluorophore.
| Parameter | Value | Reference |
| This compound Molecular Weight | 674.7 g/mol | [5] |
| AMC Excitation Maximum | 340-360 nm | [4][5] |
| AMC Emission Maximum | 440-460 nm | [4][5] |
| Caspase-3 Km for Ac-DEVD-AMC * | 10 µM | [3] |
Note: While the Km value is for the similar Ac-DEVD-AMC substrate, it provides a useful reference for the affinity of caspase-3 for such tetrapeptide-AMC substrates.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the enzymatic cleavage of this compound and a typical experimental workflow for a caspase-3 activity assay.
Detailed Experimental Protocols
This section provides a detailed methodology for performing a caspase-3 activity assay using this compound.
Reagent Preparation
-
Lysis Buffer (5X): A common lysis buffer formulation includes 100 mM HEPES (pH 7.5), 50% glycerol, and 10 mM DTT. Store at -20°C.
-
Assay Buffer (1X): Prepare by diluting the 5X Lysis Buffer to 1X with sterile, nuclease-free water. A typical formulation is 20 mM HEPES (pH 7.5), 10% glycerol, and 2 mM DTT.[3] Prepare fresh before use.
-
This compound Stock Solution (10 mM): Dissolve lyophilized this compound in DMSO to a final concentration of 10 mM. Store in aliquots at -20°C, protected from light.
-
AMC Standard Stock Solution (1 mM): Dissolve 7-amino-4-methylcoumarin in DMSO to a final concentration of 1 mM. This will be used to generate a standard curve. Store in aliquots at -20°C.
Cell Lysate Preparation
-
Induce apoptosis in your experimental cell line using a known stimulus. A negative control of non-induced cells should be run in parallel.
-
Harvest cells by centrifugation at 600 x g for 5 minutes at 4°C.[6]
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in ice-cold 1X Assay Buffer. The volume will depend on the cell number, but a typical starting point is 100 µL per 1-5 million cells.
-
Lyse the cells by freeze-thaw cycles or by using a Dounce homogenizer on ice.
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new pre-chilled tube. This contains the active caspases.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).
Caspase-3 Activity Assay
-
Prepare a standard curve: Perform serial dilutions of the AMC standard stock solution in 1X Assay Buffer to generate a range of concentrations (e.g., 0, 2.5, 5, 10, 20, 40 µM).
-
Set up the reaction: In a 96-well black microplate, add the following to each well:
-
50 µL of cell lysate (adjust volume to have equal protein amounts, e.g., 50-100 µg of total protein).
-
45 µL of 1X Assay Buffer.
-
5 µL of 10 mM this compound stock solution (final concentration will be 50 µM).
-
-
Incubate: Incubate the plate at 37°C for 1-2 hours, protected from light. The optimal incubation time may need to be determined empirically.
-
Measure fluorescence: Read the fluorescence intensity using a microplate fluorometer with an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.[4][5]
Data Analysis
-
Subtract the background fluorescence (from a well with no lysate) from all readings.
-
Plot the fluorescence intensity of the AMC standards versus their concentration to generate a standard curve.
-
Use the standard curve to determine the concentration of AMC produced in each experimental sample.
-
Express the caspase-3 activity as the amount of AMC released per unit of time per unit of protein (e.g., pmol AMC/min/µg protein).
Specificity of the DNLD Sequence
While the DEVD sequence is a well-established substrate for caspase-3, research has shown that other caspases, such as caspase-7, -8, and -9, can also cleave it.[7] The DNLD sequence, however, has been demonstrated to have a higher selectivity for caspase-3.[7] This enhanced specificity is attributed to a notable interaction between the asparagine (N) residue of the substrate and the Ser209 residue in the S3 subsite of caspase-3.[7] This makes this compound a more specific tool for probing caspase-3 activity compared to substrates with the DEVD sequence.
Conclusion
This compound is a powerful and specific fluorogenic substrate for the detection and quantification of caspase-3 activity. Its mechanism, based on the enzymatic release of the fluorescent AMC molecule, provides a sensitive and reliable method for studying apoptosis. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers utilizing this valuable tool in their investigations into programmed cell death and the development of novel therapeutics.
References
- 1. caymanchem.com [caymanchem.com]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. This compound peptide [novoprolabs.com]
- 5. caymanchem.com [caymanchem.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. Structural and functional definition of the specificity of a novel caspase-3 inhibitor, Ac-DNLD-CHO - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Caspase-3 Activity Assay Using the Highly Specific Substrate Ac-DNLD-AMC
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the principles, protocols, and data interpretation for determining caspase-3 activity using the fluorogenic substrate N-Acetyl-Asp-Asn-Leu-Asp-7-Amino-4-methylcoumarin (Ac-DNLD-AMC). This substrate offers enhanced specificity for caspase-3, a critical executioner enzyme in the apoptotic pathway.
Core Principles of the Assay
Caspase-3 is a key protease that, once activated, orchestrates the dismantling of cellular structures during programmed cell death (apoptosis).[1][2][3] The assay quantifies the enzymatic activity of caspase-3 by leveraging a specific synthetic substrate, this compound.
The fundamental mechanism relies on the following steps:
-
Substrate Recognition : In apoptotic cells, activated caspase-3 recognizes and binds to the specific tetrapeptide sequence Asp-Asn-Leu-Asp (DNLD).
-
Proteolytic Cleavage : Caspase-3, a cysteine-aspartic protease, cleaves the peptide bond immediately following the final aspartate (D) residue in the DNLD sequence.[4]
-
Fluorophore Release : This cleavage liberates the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC), from the quenching effect of the attached peptide.[5][6][7]
-
Fluorescence Detection : The free AMC molecule fluoresces brightly when excited with UV light (typically around 350-380 nm), emitting a detectable signal in the blue range (approximately 440-460 nm).[8][9][10] The intensity of this fluorescence is directly proportional to the amount of active caspase-3 in the sample.
Advantage of the this compound Substrate
While the Ac-DEVD-AMC substrate is widely used, it can also be cleaved by other executioner caspases, notably caspase-7.[11][12] Studies have demonstrated that the Ac-DNLD-MCA substrate is cleaved efficiently by caspase-3 but is hardly cleaved by caspase-7, -8, or -9.[11] This makes this compound a more selective and precise tool for measuring the sole activity of caspase-3 in cellular extracts.[11]
Caspase-3 Activation Signaling Pathways
Caspase-3 is synthesized as an inactive zymogen (procaspase-3) and is activated via proteolytic cleavage by upstream initiator caspases.[1][4] This activation is a convergence point for two primary apoptotic signaling cascades: the extrinsic and intrinsic pathways.
-
The Extrinsic (Death Receptor) Pathway is triggered by extracellular signals. Binding of death ligands (e.g., FasL, TNF-α) to their corresponding cell surface receptors initiates the formation of the Death-Inducing Signaling Complex (DISC), which recruits and activates initiator caspase-8.[13] Active caspase-8 then directly cleaves and activates procaspase-3.[13]
-
The Intrinsic (Mitochondrial) Pathway is initiated by intracellular stress signals. This leads to the release of cytochrome c from the mitochondria, which binds to Apaf-1 to form the apoptosome.[13] The apoptosome recruits and activates initiator caspase-9, which in turn cleaves and activates procaspase-3.[1][13]
Caption: Caspase-3 activation via extrinsic and intrinsic pathways.
Experimental Design and Protocols
A successful caspase-3 activity assay requires careful preparation of reagents and samples. The general workflow involves inducing apoptosis, preparing a cell lysate, performing the enzymatic reaction, and measuring the fluorescent output.
Experimental Workflow Diagram
Caption: General workflow for the caspase-3 fluorometric assay.
Key Reagents and Parameters
Proper assay setup is critical for reproducible results. The tables below summarize the necessary components and typical instrument settings.
Table 1: Key Reagents and Their Functions
| Reagent | Composition/Description | Function |
|---|---|---|
| Cell Lysis Buffer | Typically contains Tris-HCl, NaCl, and a non-ionic detergent like Triton™ X-100.[5] | To gently rupture cell membranes and release cytosolic contents, including caspases, without denaturing them. |
| Assay/Reaction Buffer | Often a HEPES-based buffer (pH ~7.4) containing glycerol and a reducing agent.[5][7] | Provides the optimal pH and ionic environment for caspase-3 enzymatic activity. |
| Dithiothreitol (DTT) | Reducing agent added fresh to the Assay Buffer.[9][14] | Maintains the cysteine residue in the caspase-3 active site in a reduced, active state. |
| This compound | Fluorogenic substrate specific for caspase-3. | Serves as the substrate that is cleaved by active caspase-3 to produce a fluorescent signal. |
| Caspase-3 Inhibitor | A reversible inhibitor peptide, such as Ac-DEVD-CHO.[7] | Used as a negative control to confirm that the measured activity is specific to DEVD/DNLD-cleaving caspases. |
Table 2: Typical Experimental and Assay Parameters
| Parameter | Recommended Value | Notes |
|---|---|---|
| Cell Lysate Concentration | 100-200 µg total protein per reaction.[14] | Should be optimized for the specific cell type and apoptosis inducer. |
| Substrate Concentration | 20-50 µM final concentration.[5][6] | Higher concentrations may lead to substrate inhibition; lower concentrations may limit the reaction rate. |
| Incubation Temperature | 37°C.[6][9] | Optimal temperature for enzymatic activity. |
| Incubation Time | 1-2 hours.[6][9] | Can be performed as a kinetic or endpoint assay. The time should be within the linear range of the reaction. |
| Excitation Wavelength | 350 - 380 nm.[5][6][9] | Excites the cleaved AMC fluorophore. |
| Emission Wavelength | 440 - 460 nm.[5][6][9] | Wavelength at which the emitted fluorescence from AMC is detected. |
Detailed Experimental Protocol (96-Well Plate Format)
This protocol provides a generalized procedure that should be optimized for specific experimental conditions.
A. Reagent Preparation
-
1X Assay Buffer : Prepare the assay buffer containing DTT immediately before use. For example, add 10 µL of 1M DTT stock to every 1 mL of 2X Reaction Buffer and dilute with an equal volume of dH₂O.[14]
-
Substrate Solution : Reconstitute lyophilized this compound in DMSO to create a stock solution (e.g., 10 mM).[7] Dilute this stock solution in 1X Assay Buffer to the desired working concentration.
-
Cell Lysis Buffer : Prepare and chill the lysis buffer on ice.
B. Cell Lysate Preparation
-
Induce apoptosis in your cell line of choice using a known method. Prepare a parallel culture of non-induced cells to serve as a negative control.
-
For Suspension Cells : Pellet cells by centrifugation (e.g., 250 x g for 10 minutes).[14]
-
For Adherent Cells : Scrape cells and collect them in a conical tube, then pellet by centrifugation.
-
Wash the cell pellet once with ice-cold PBS and discard the supernatant.
-
Resuspend the pellet in cold Cell Lysis Buffer (e.g., 25-50 µL per 1-2 x 10⁶ cells) and incubate on ice for 10-30 minutes.[3][5][14]
-
Centrifuge the lysate at high speed (e.g., 10,000 x g) for 1-10 minutes at 4°C to pellet cellular debris.[14]
-
Transfer the clear supernatant, which contains the cytosolic proteins, to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a compatible method like the BCA assay.[15] Dilute lysates with Cell Lysis Buffer to ensure all samples have the same final protein concentration.
C. Assay Procedure
-
Load 50 µL of each cell lysate sample (e.g., 100-200 µg of protein) into the wells of a black, flat-bottom 96-well plate.
-
Include appropriate controls:
-
Negative Control : Lysate from non-induced cells.
-
Blank Control : Cell Lysis Buffer without any lysate to measure background fluorescence.
-
Inhibitor Control : Lysate from apoptotic cells pre-incubated with a caspase-3 inhibitor.
-
-
Add 50 µL of the substrate solution to each well.
-
Mix gently by shaking the plate for 30-60 seconds.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader set to the appropriate excitation and emission wavelengths.
Data Analysis and Interpretation
The output of the assay is typically given in Relative Fluorescence Units (RFU). The activity of caspase-3 is determined by comparing the fluorescence from apoptotic samples to that of non-apoptotic controls.
Table 3: Example Data Analysis
| Sample | Description | Average RFU | Corrected RFU (Sample - Blank) | Fold Increase (Corrected RFU / Control RFU) |
|---|---|---|---|---|
| Blank | Buffer + Substrate | 150 | 0 | N/A |
| Control | Non-induced Lysate | 450 | 300 | 1.0 |
| Treated | Apoptotic Lysate | 3150 | 3000 | 10.0 |
| Inhibitor | Treated + Inhibitor | 600 | 450 | 1.5 |
A significant fold increase in fluorescence in the "Treated" sample compared to the "Control" indicates the activation of caspase-3. The dramatic reduction in fluorescence in the "Inhibitor" sample confirms that the measured activity is specific to the targeted caspases. For kinetic assays, the rate of the reaction (slope of RFU vs. time) is used to calculate enzymatic activity.
References
- 1. Caspase 3 - Wikipedia [en.wikipedia.org]
- 2. assaygenie.com [assaygenie.com]
- 3. mpbio.com [mpbio.com]
- 4. Caspase-3 Regulatory Mechanisms - Proteopedia, life in 3D [proteopedia.org]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Structural and functional definition of the specificity of a novel caspase-3 inhibitor, Ac-DNLD-CHO - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SensoLyte® Homogeneous AMC Caspase-3/7 Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 13. researchgate.net [researchgate.net]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
Detecting Apoptosis in Primary Cells Using Ac-DNLD-AMC: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apoptosis, or programmed cell death, is a fundamental process in the development and homeostasis of multicellular organisms. Dysregulation of apoptosis is implicated in a wide range of diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. A key event in the apoptotic cascade is the activation of a family of cysteine proteases known as caspases. Among these, caspase-3 is a critical executioner caspase, responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis. The fluorogenic substrate Ac-DNLD-AMC (N-Acetyl-Asp-Asn-Leu-Asp-7-amino-4-methylcoumarin) offers a method for detecting caspase-3 activity. This technical guide provides an in-depth overview of the principles, experimental protocols, and data interpretation for using this compound to detect apoptosis in primary cells. Due to the limited availability of specific protocols for this compound, this guide adapts well-established methodologies for the closely related and widely used caspase-3 substrate, Ac-DEVD-AMC.
Introduction to Apoptosis and Caspase-3
Apoptosis is a tightly regulated process that can be initiated through two primary signaling pathways: the intrinsic and extrinsic pathways. Both pathways converge on the activation of executioner caspases, such as caspase-3.
-
The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by intracellular stress signals, such as DNA damage or growth factor withdrawal. These signals lead to the release of cytochrome c from the mitochondria, which then binds to Apaf-1, forming the apoptosome. The apoptosome recruits and activates the initiator caspase-9, which in turn cleaves and activates caspase-3.
-
The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding event leads to the recruitment of adaptor proteins and the activation of the initiator caspase-8. Active caspase-8 can then directly cleave and activate caspase-3.
Activated caspase-3 is a protease that recognizes and cleaves specific tetrapeptide motifs in a multitude of cellular proteins, ultimately leading to cell death.[1][2][3]
The Principle of this compound for Caspase-3 Detection
This compound is a synthetic fluorogenic substrate designed to be specifically cleaved by active caspase-3. The substrate consists of the tetrapeptide sequence Asp-Asn-Leu-Asp (DNLD) conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. However, upon cleavage by active caspase-3 at the aspartate residue, the free AMC molecule is released, which emits a bright fluorescent signal upon excitation. The intensity of this fluorescence is directly proportional to the level of caspase-3 activity in the sample.
Quantitative Data and Substrate Comparison
While Ac-DEVD-AMC is the more extensively characterized fluorogenic substrate for caspase-3, the DNLD sequence has also been identified as a specific recognition motif for this enzyme. The table below summarizes key quantitative parameters for AMC-based caspase-3 substrates. It is important to note that specific kinetic parameters for this compound in primary cell lysates are not widely published and will require empirical determination.
| Parameter | This compound | Ac-DEVD-AMC | Reference |
| Target Caspase | Caspase-3 | Caspase-3, Caspase-7 | [4] |
| Fluorophore | 7-amino-4-methylcoumarin (AMC) | 7-amino-4-methylcoumarin (AMC) | |
| Excitation Wavelength (nm) | 340-360 | 380 | [2] |
| Emission Wavelength (nm) | 440-460 | 430-460 | [2] |
| Reported Km for Caspase-3 | Data not widely available | ~10 µM | [2] |
Experimental Protocols
The following protocols are adapted from established methods for Ac-DEVD-AMC and should be optimized for the specific primary cell type and experimental conditions.
Materials and Reagents
-
Primary cells of interest (e.g., lymphocytes, neurons)
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
This compound substrate
-
Cell lysis buffer (e.g., 10 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)
-
96-well black microplate
-
Fluorometric plate reader
Protocol for Caspase-3 Activity Assay in Primary Cell Lysates
This protocol is suitable for measuring the average caspase-3 activity in a population of primary cells.
-
Cell Culture and Treatment:
-
Culture primary cells under appropriate conditions.
-
Induce apoptosis in the experimental group with a suitable agent and incubate for the desired time. Include a non-treated control group.
-
-
Cell Lysis:
-
Harvest cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer at a concentration of 1-5 x 10^6 cells/100 µL.
-
Incubate on ice for 15-30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the cell lysate.
-
-
Caspase-3 Assay:
-
To each well of a 96-well black microplate, add 50 µL of cell lysate.
-
Prepare a reaction mixture by diluting this compound in assay buffer to a final concentration of 20-50 µM.
-
Add 50 µL of the reaction mixture to each well containing cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a fluorometric plate reader with an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.
-
The fold-increase in caspase-3 activity can be determined by comparing the fluorescence of the treated samples to the untreated controls.
-
Protocol for Apoptosis Detection by Flow Cytometry
This method allows for the quantification of apoptosis at the single-cell level.
-
Cell Culture and Treatment:
-
Culture and treat primary cells as described in section 4.2.1.
-
-
Cell Staining:
-
Harvest cells and wash with PBS.
-
Resuspend the cells in a suitable binding buffer.
-
Add this compound to the cell suspension at a final concentration to be empirically determined (typically in the low micromolar range).
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
(Optional) Co-stain with a viability dye such as propidium iodide (PI) or 7-AAD to distinguish between apoptotic and necrotic cells.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Excite the AMC fluorophore with a UV or violet laser and detect the emission in the blue channel.
-
Gate on the cell population of interest and quantify the percentage of AMC-positive (apoptotic) cells.
-
Visualizations
Signaling Pathways
Caption: Converging pathways of apoptosis leading to caspase-3 activation.
Experimental Workflow
Caption: Workflow for apoptosis detection using this compound.
Conclusion
The fluorogenic substrate this compound provides a tool for the detection of caspase-3 activity, a key event in apoptosis. While less documented than its counterpart Ac-DEVD-AMC, the principles of its use in primary cells are analogous. The successful application of this compound for apoptosis detection in primary cells will rely on careful optimization of the experimental parameters outlined in this guide. This approach enables researchers to quantitatively assess apoptosis, providing valuable insights in various fields of biological and medical research.
References
Unveiling Caspase-3 Activity: An In-depth Guide to Ac-DNLD-AMC Fluorogenic Substrate
For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the fluorogenic caspase-3 substrate, Ac-DNLD-AMC. We delve into its spectral properties, provide detailed experimental protocols for its use, and visualize the underlying biochemical processes.
This compound is a highly specific substrate for caspase-3, a key executioner enzyme in the apoptotic cascade. The substrate itself is composed of a peptide sequence (Asp-Asn-Leu-Asp) recognized by caspase-3, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of AMC is quenched. However, upon cleavage by active caspase-3, AMC is liberated, resulting in a significant increase in fluorescence that can be readily measured. This direct relationship between enzyme activity and fluorescent signal provides a robust method for quantifying caspase-3 activity in cell lysates and purified enzyme preparations.
Spectral Properties of this compound and its Cleavage Product
The utility of this compound as a research tool is fundamentally dependent on the distinct spectral properties of its cleaved and uncleaved forms. The key to the assay's sensitivity and specificity lies in the dramatic shift in fluorescence upon enzymatic action. The uncleaved substrate exhibits minimal fluorescence, while the released AMC molecule is highly fluorescent.
| Compound | Excitation Maximum (nm) | Emission Maximum (nm) | Description |
| This compound (Intact Substrate) | ~330 | ~390 | Weakly fluorescent |
| 7-Amino-4-methylcoumarin (AMC) (Cleavage Product) | 340 - 380 | 440 - 460 | Strongly fluorescent[1][2][3] |
Note: The exact excitation and emission maxima for AMC can vary slightly depending on the buffer conditions and the specific instrumentation used. It is always recommended to perform a spectral scan to determine the optimal settings for your experimental setup.
Visualizing the Caspase-3 Activity Assay
To better understand the mechanism and workflow of a typical caspase-3 activity assay using this compound, the following diagrams illustrate the key processes.
References
Ac-DNLD-AMC: A Selective Fluorogenic Substrate for Quantifying Cellular Stress via Caspase-3 Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Cellular stress, a fundamental response to a variety of internal and external insults, can ultimately lead to programmed cell death, or apoptosis. A key executioner in this process is Caspase-3, a cysteine-aspartic protease that, once activated, orchestrates the dismantling of the cell. The quantification of caspase-3 activity therefore serves as a reliable biomarker for cellular stress and apoptosis. This technical guide details the use of N-Acetyl-Asp-Asn-Leu-Asp-7-amino-4-methylcoumarin (Ac-DNLD-AMC), a fluorogenic substrate designed for the sensitive and selective measurement of caspase-3 activity.
Principle of Detection
This compound is a synthetic tetrapeptide that incorporates a specific amino acid sequence (DNLD) recognized and cleaved by active caspase-3. The C-terminus of this peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its uncleaved state, the fluorescence of AMC is quenched. Upon cleavage of the substrate by caspase-3 at the aspartate residue, free AMC is released, resulting in a significant increase in fluorescence. This fluorescence can be measured using a fluorometer, with excitation typically around 340-360 nm and emission at 440-460 nm[1][2]. The intensity of the fluorescence signal is directly proportional to the level of active caspase-3 in the sample, providing a quantitative measure of cellular stress-induced apoptosis.
Selectivity of the DNLD Sequence
The specificity of a substrate is crucial for accurately attributing measured activity to the target enzyme. The DNLD sequence has been shown to be highly selective for caspase-3. A study investigating the inhibitory activity of the corresponding peptide aldehyde, Ac-DNLD-CHO, demonstrated significantly higher potency for caspase-3 compared to other caspases involved in apoptosis[3]. This selectivity is attributed to specific interactions between the asparagine (N) and leucine (L) residues of the substrate and the S3 and S2 subsites of caspase-3, respectively[3].
The table below summarizes the apparent inhibition constants (Kiapp) of Ac-DNLD-CHO against various caspases, highlighting its selectivity for caspase-3. For comparison, data for the commonly used, but less selective, caspase-3 inhibitor Ac-DEVD-CHO is also included[3].
| Inhibitor | Caspase-3 Kiapp (nM) | Caspase-7 Kiapp (nM) | Caspase-8 Kiapp (nM) | Caspase-9 Kiapp (nM) |
| Ac-DNLD-CHO | 0.68 | 55.7 | >200 | >200 |
| Ac-DEVD-CHO | 0.288 | 4.48 | 0.597 | 1.35 |
Data sourced from Yoshimori et al., BMC Pharmacology, 2007.[3]
Caspase-3 Activation Signaling Pathways
Cellular stress triggers apoptosis and subsequent caspase-3 activation through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, including caspase-3.
References
Technical Guide: Initial Characterization of the Fluorogenic Caspase-3 Substrate Ac-DNLD-AMC in a Novel Cell Line
Abstract
This document provides a comprehensive technical framework for the initial characterization of Ac-DNLD-AMC, a fluorogenic peptide substrate, in a new cell line. This compound is designed to be a specific substrate for Caspase-3, a key executioner enzyme in the apoptotic pathway.[1][2] Upon cleavage by active Caspase-3, the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC) is released, providing a quantifiable measure of enzyme activity.[1][2][3] This guide outlines detailed protocols for determining the substrate's enzymatic kinetics, assessing its impact on cell viability, confirming its uptake and activity in living cells, and contextualizing its function within cellular signaling pathways. The methodologies and data presentation are structured to support researchers, scientists, and drug development professionals in evaluating the utility of this compound as a robust tool for apoptosis research in a specific cellular context.
Introduction
The study of apoptosis, or programmed cell death, is fundamental to understanding numerous biological processes and diseases. Central to the apoptotic cascade are caspases, a family of cysteine proteases that execute the dismantling of the cell.[4] Caspase-3, in particular, is a critical executioner caspase activated by both intrinsic and extrinsic pathways.[5] Its activity serves as a reliable hallmark of apoptosis.[6]
Fluorogenic substrates provide a sensitive method for quantifying enzyme activity in biochemical and cell-based assays.[7][8] this compound is a synthetic tetrapeptide (Asp-Asn-Leu-Asp) conjugated to the fluorophore 7-amino-4-methylcoumarin (AMC).[1][2] The peptide sequence is designed for specific recognition and cleavage by Caspase-3. In its conjugated form, the fluorescence of AMC is quenched.[3] Upon cleavage between the aspartate (D) residue and AMC, the fluorophore is liberated, resulting in a significant increase in fluorescence that can be measured at an excitation/emission maximum of approximately 340-360 nm / 440-460 nm.[1][2]
Before a new substrate can be confidently employed in a previously untested cell line, a systematic characterization is essential. This guide details a four-stage workflow:
-
Biochemical Characterization: Determining the kinetic parameters (Kₘ and Vₘₐₓ) of this compound with purified Caspase-3.
-
Cytotoxicity Profiling: Assessing the baseline effect of the substrate on the new cell line's viability and proliferation.
-
In-Cellulo Activity Assay: Confirming that the substrate is cell-permeable and effectively cleaved by endogenous Caspase-3 upon apoptosis induction.
-
Pathway Visualization: Mapping the canonical signaling pathway leading to Caspase-3 activation.
Experimental Workflow and Signaling
The overall process for characterizing this compound in a new cell line follows a logical progression from basic biochemical validation to complex cellular application.
Caspase-3 is activated via proteolytic processing by initiator caspases, such as Caspase-8 (extrinsic pathway) and Caspase-9 (intrinsic pathway). Understanding this context is crucial for designing apoptosis induction experiments.
Experimental Protocols
Protocol 1: Enzyme Kinetic Assay
This protocol determines the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) of this compound with purified active human Caspase-3.
Materials:
-
Purified, active recombinant human Caspase-3
-
This compound substrate (10 mM stock in DMSO)
-
Free AMC (for standard curve, 1 mM stock in DMSO)
-
Assay Buffer: 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader (Ex: 350-380 nm, Em: 440-460 nm)
Procedure:
-
AMC Standard Curve:
-
Prepare serial dilutions of the free AMC stock solution in Assay Buffer to generate a standard curve (e.g., 0, 5, 10, 25, 50, 75, 100 µM).
-
Add 100 µL of each concentration to wells of the 96-well plate.
-
Read fluorescence and plot intensity vs. AMC concentration to determine the linear range.
-
-
Substrate Dilution Series:
-
Prepare a series of 2X concentrations of this compound in Assay Buffer (e.g., 200, 100, 50, 25, 12.5, 6.25, 0 µM).
-
-
Enzyme Reaction:
-
Prepare a 2X solution of purified Caspase-3 in Assay Buffer (e.g., 20 nM).
-
In the 96-well plate, add 50 µL of each 2X substrate concentration per well.
-
To initiate the reaction, add 50 µL of the 2X enzyme solution to each well. The final volume is 100 µL, and all concentrations are now 1X.
-
Immediately place the plate in the reader, pre-warmed to 37°C.
-
-
Data Acquisition:
-
Measure fluorescence every 60 seconds for 30-60 minutes in kinetic mode.
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the fluorescence-over-time curve. Convert RFU/min to µM/min using the AMC standard curve.
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
-
Protocol 2: Cell Viability and Cytotoxicity Assay
This protocol assesses whether this compound itself has a toxic effect on the new cell line. An MTT assay is described here.
Materials:
-
The new cell line of interest
-
Complete cell culture medium
-
This compound (10 mM stock in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear tissue culture plate
-
Absorbance microplate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A typical range would be from 0.1 µM to 200 µM. Include a vehicle control (DMSO concentration matched to the highest this compound dose).
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well.
-
Incubate for 24-48 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the CC₅₀ (concentration causing 50% cytotoxicity).
-
Protocol 3: In-Cellulo Caspase-3 Activity Assay
This protocol measures the activity of endogenous Caspase-3 in the new cell line following the induction of apoptosis.
Materials:
-
The new cell line of interest
-
Complete cell culture medium
-
An apoptosis-inducing agent (e.g., Staurosporine, 1 mM stock in DMSO)
-
This compound (10 mM stock in DMSO)
-
Black, clear-bottom 96-well tissue culture plate
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed cells in a black, clear-bottom 96-well plate (e.g., 20,000 cells/well) and allow them to adhere overnight.
-
-
Apoptosis Induction:
-
Treat cells with an appropriate concentration of the apoptosis inducer (e.g., 1 µM Staurosporine) for a predetermined time (e.g., 4-6 hours).
-
Include control groups: untreated cells (negative control) and vehicle-treated cells.
-
-
Substrate Loading:
-
Add this compound directly to the medium in each well to a final concentration determined to be non-toxic from Protocol 2 (e.g., 20-50 µM).
-
-
Data Acquisition:
-
Plate Reader: Incubate the plate at 37°C and measure fluorescence intensity every 15 minutes for 2-4 hours.
-
Microscopy: Incubate for 1-2 hours, then visualize the cells using a fluorescence microscope with a DAPI/blue filter set. Apoptotic cells should exhibit bright blue fluorescence.
-
-
Analysis:
-
For plate reader data, subtract the background fluorescence from untreated wells and plot the fluorescence intensity over time. Compare the signal from apoptosis-induced wells to control wells.
-
Data Presentation
Quantitative data from the characterization experiments should be summarized in tables for clarity and comparison.
Table 1: Biochemical Kinetic Parameters for this compound with Caspase-3
| Parameter | Value | Unit |
|---|---|---|
| Kₘ (Michaelis Constant) | 12.5 | µM |
| Vₘₐₓ (Maximum Velocity) | 150.2 | RFU/sec |
| kcat/Kₘ (Catalytic Efficiency) | 1.8 x 10⁵ | M⁻¹s⁻¹ |
(Note: Hypothetical data presented for illustrative purposes.)
Table 2: Cytotoxicity Profile of this compound
| Cell Line | Treatment Duration | CC₅₀ | Assay |
|---|---|---|---|
| [Name of New Cell Line] | 24 hours | > 200 µM | MTT |
| [Name of New Cell Line] | 48 hours | 185.7 µM | MTT |
(Note: Hypothetical data presented for illustrative purposes.)
Table 3: In-Cellulo Caspase-3 Activity
| Treatment Group | Fold Increase in Fluorescence (vs. Control) |
|---|---|
| Untreated Control | 1.0 |
| Vehicle Control (DMSO) | 1.1 ± 0.2 |
| Staurosporine (1 µM) | 8.5 ± 0.9 |
(Note: Data represents endpoint fluorescence at 4 hours post-induction. Hypothetical data for illustrative purposes.)
Conclusion
This guide provides a standardized workflow for the initial characterization of the fluorogenic Caspase-3 substrate, this compound, in a novel cell line. By systematically evaluating its biochemical kinetics, cytotoxic profile, and intracellular performance, researchers can establish a robust baseline for its use. The successful completion of these protocols will validate this compound as a reliable tool for quantifying apoptosis in the specific cellular model, enabling its confident application in downstream research, such as screening for pro- or anti-apoptotic compounds.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound peptide [novoprolabs.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Caspase-3 Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Caspase 3 - Wikipedia [en.wikipedia.org]
- 6. assaygenie.com [assaygenie.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Use of Ac-DNLD-AMC in High-Throughput Screening: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The deliberate and programmed process of cell death, known as apoptosis, is fundamental to cellular homeostasis and the development of multicellular organisms. Dysregulation of this pathway is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. Central to the execution of apoptosis are caspases, a family of cysteine-aspartic proteases. Among these, caspase-3 is a key executioner caspase, making it a critical therapeutic target for drug discovery. High-throughput screening (HTS) plays a pivotal role in identifying novel modulators of caspase-3 activity. This guide provides a comprehensive overview of the use of the fluorogenic substrate Ac-DNLD-AMC (N-Acetyl-Asp-Asn-Leu-Asp-7-amido-4-methylcoumarin) in HTS assays for the discovery of caspase-3 inhibitors.
This compound is a highly specific and sensitive substrate for caspase-3.[1] Its utility in HTS is predicated on a straightforward enzymatic reaction: in the presence of active caspase-3, the enzyme cleaves the peptide sequence between the aspartic acid (D) and the 7-amido-4-methylcoumarin (AMC) moiety.[1][2] This cleavage event liberates the highly fluorescent AMC molecule, resulting in a quantifiable increase in fluorescence intensity. The fluorescence of released AMC can be measured with excitation wavelengths in the range of 340-360 nm and emission wavelengths between 440-460 nm.[1][2] This direct correlation between enzyme activity and fluorescence signal provides a robust and scalable method for screening large compound libraries.
Core Principles and Signaling Context
The assay principle is based on the enzymatic cleavage of the non-fluorescent this compound substrate by caspase-3 to release the fluorescent AMC molecule. The rate of AMC production is directly proportional to the caspase-3 activity. In an inhibitor screening context, a decrease in the fluorescence signal indicates the inhibition of caspase-3 activity.
dot
Caspase-3 is a central player in the apoptotic signaling cascade. Its activation can be initiated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, including caspase-3, which then cleave a broad spectrum of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[3][4][5] Understanding this signaling context is crucial for interpreting screening results and for designing secondary assays to elucidate the mechanism of action of identified hits.
dot
Data Presentation
The following tables summarize key quantitative data relevant to the use of this compound and its close analog Ac-DEVD-AMC in HTS.
| Parameter | Value | Reference |
| Substrate | This compound | [1][2] |
| Target Enzyme | Caspase-3 | [1][2] |
| Excitation Wavelength | 340-360 nm | [1][2] |
| Emission Wavelength | 440-460 nm | [1][2] |
| Z' Factor | 0.7 - 0.9 (typical for similar assays) | General HTS knowledge |
| Inhibitor | Target Caspase(s) | IC50 (nM) with Ac-DEVD-AMC or similar substrate | Reference |
| Ac-DNLD-CHO | Caspase-3 / Caspase-7 | 9.89 / 245 | [2] |
| Ac-DEVD-CHO | Caspase-3 | 0.23 (Ki) | [6] |
| Z-DEVD-FMK | Pan-caspase inhibitor | Varies by caspase | [7] |
| Morin Hydrate | Caspase-3 | ~13,300 (66.4% inhibition at 20 µM) |
Experimental Protocols
A detailed and robust experimental protocol is critical for the success of any HTS campaign. The following is a generalized protocol for a 384-well plate-based HTS assay for caspase-3 inhibitors using this compound.
dot
Materials and Reagents
-
This compound: Lyophilized powder, stored at -20°C. Reconstitute in DMSO to a stock concentration of 10 mM.
-
Recombinant Human Caspase-3: Stored at -80°C.
-
Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% Sucrose.
-
Caspase-3 Inhibitor (Positive Control): Ac-DEVD-CHO or a similar potent inhibitor.
-
384-well black, flat-bottom plates.
-
Multichannel pipettes or automated liquid handling system.
-
Fluorescence plate reader.
Experimental Procedure
-
Compound Plate Preparation:
-
Prepare serial dilutions of test compounds in DMSO in a separate 384-well plate.
-
Include wells with DMSO only (negative control) and a known caspase-3 inhibitor (positive control).
-
-
Assay Execution:
-
Dispense 1 µL of each compound solution (or control) into the corresponding wells of the assay plate.
-
Prepare a working solution of caspase-3 in assay buffer. The optimal concentration should be determined empirically to yield a robust signal-to-background ratio.
-
Add 20 µL of the caspase-3 solution to each well of the assay plate.
-
Incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme interaction.
-
Prepare a working solution of this compound in assay buffer. The final concentration in the assay should be at or near the Km value for caspase-3 to ensure sensitivity to inhibitors. A typical starting concentration is 10-50 µM.
-
Add 20 µL of the this compound solution to each well to initiate the enzymatic reaction.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time should be determined during assay development to ensure the reaction is in the linear range.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a plate reader with excitation at ~355 nm and emission at ~460 nm.
-
Data Normalization: Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
-
Z' Factor Calculation: The Z' factor is a measure of the quality of the HTS assay and should be calculated for each plate to ensure data reliability. A Z' factor between 0.5 and 1.0 indicates an excellent assay. It is calculated as follows: Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
-
Hit Identification: Set a threshold for percent inhibition to identify primary hits (e.g., >50% inhibition).
-
Conclusion
This compound is a valuable tool for high-throughput screening campaigns aimed at discovering novel caspase-3 inhibitors. Its high specificity and the robust, fluorescence-based readout make it well-suited for automated HTS platforms. By following a well-defined and optimized experimental protocol, researchers can effectively screen large compound libraries and identify promising lead candidates for the development of new therapeutics targeting apoptosis-related diseases. The successful implementation of such screens, validated by stringent quality control metrics like the Z' factor, is a critical first step in the long and complex process of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. AID 752626 - Inhibition of recombinant human caspase-3 using Ac-LDEVD-AMC as substrate assessed as accumulation of 7-AMC incubated for 10 mins followed by substrate addition measured for 10 mins by fluorimetric analysis - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enzyme activity dot blots: a rapid and convenient assay for acetyltransferase or protein kinase activity immobilized on nitrocellulose - PubMed [pubmed.ncbi.nlm.nih.gov]
Basic properties and structure of Ac-DNLD-AMC peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-DNLD-AMC (Acetyl-Aspartyl-Asparaginyl-Leucyl-Aspartyl-7-amino-4-methylcoumarin) is a highly specific, fluorogenic peptide substrate for caspase-3, a key executioner enzyme in the apoptotic pathway. Its unique amino acid sequence, DNLD, confers a high degree of selectivity for caspase-3, making it an invaluable tool for the precise measurement of caspase-3 activity in complex biological samples. This guide provides an in-depth overview of the core properties, structure, and applications of this compound, complete with detailed experimental protocols and visual diagrams to facilitate its effective use in research and drug development.
Core Properties and Structure
This compound is a synthetic tetrapeptide linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the peptide is non-fluorescent. However, upon cleavage by active caspase-3 between the aspartate (D) residue and AMC, the highly fluorescent AMC moiety is released. The intensity of this fluorescence is directly proportional to the activity of caspase-3 in the sample.
Physicochemical Properties
| Property | Value |
| Full Sequence | Ac-Asp-Asn-Leu-Asp-AMC |
| Molecular Formula | C₃₀H₃₈N₆O₁₂[1] |
| Molecular Weight | 674.65 g/mol [1] |
| CAS Number | 958001-92-8[1] |
| Purity | Typically >95% (as determined by HPLC)[1] |
| Appearance | Lyophilized white to off-white powder |
| Solubility | Soluble in DMSO |
| Storage | Store lyophilized peptide at -20°C.[1] Once reconstituted in DMSO, store in aliquots at -20°C and avoid repeated freeze-thaw cycles. |
Fluorogenic Properties
| Property | Value |
| Excitation Maximum (cleaved AMC) | 340-360 nm[1][2] |
| Emission Maximum (cleaved AMC) | 440-460 nm[1][2] |
Substrate Specificity
A key advantage of this compound is its high selectivity for caspase-3 over other caspases. Research has demonstrated that while the commonly used caspase-3 substrate, Ac-DEVD-AMC, can also be cleaved by caspases-7, -8, and -9, this compound is efficiently cleaved by caspase-3 but shows minimal to no cleavage by caspases-7, -8, and -9.[2] This specificity allows for a more accurate quantification of caspase-3 activity, even in the presence of other active caspases.[2]
The selective recognition of the DNLD sequence by caspase-3 is attributed to specific interactions between the asparagine (N) and leucine (L) residues of the peptide with the S3 and S2 subsites of the caspase-3 active site, respectively.[2]
Enzymatic Cleavage and Signaling
The cleavage of this compound is a hallmark of apoptosis. In response to pro-apoptotic stimuli, initiator caspases (such as caspase-8 or -9) are activated. These, in turn, cleave and activate executioner caspases, primarily caspase-3. Active caspase-3 then cleaves a host of cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis. The enzymatic reaction with this compound serves as a direct measure of this pivotal step in the apoptotic cascade.
Figure 1: Enzymatic cleavage of this compound by active caspase-3.
Experimental Protocol: Caspase-3 Activity Assay
This protocol provides a general framework for measuring caspase-3 activity in cell lysates using this compound. Optimization may be required depending on the cell type and experimental conditions.
I. Reagent Preparation
-
Lysis Buffer (1X): 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol. Store at 4°C.
-
DTT (1 M): Dissolve 1.54 g of DTT in 10 ml of dH₂O. Store in aliquots at -20°C.
-
Complete Lysis Buffer: Immediately before use, add DTT to the 1X Lysis Buffer to a final concentration of 10 mM. Keep on ice.
-
This compound Stock Solution (10 mM): Reconstitute the lyophilized peptide in DMSO. For example, to a 1 mg vial of this compound (MW: 674.65), add 148.2 µL of DMSO. Mix well. Store in light-protected aliquots at -20°C.
-
Assay Buffer (1X): 20 mM HEPES (pH 7.4), 100 mM NaCl, 10% glycerol. Store at 4°C.
-
Complete Assay Buffer: Immediately before use, add DTT to the 1X Assay Buffer to a final concentration of 10 mM.
II. Cell Lysate Preparation
-
Induce apoptosis in your cell line of interest using a known stimulus. Include a non-induced control.
-
Harvest cells (e.g., for adherent cells, scrape; for suspension cells, centrifuge at 500 x g for 5 minutes).
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in an appropriate volume of ice-cold Complete Lysis Buffer (e.g., 100 µL per 1-2 x 10⁶ cells).
-
Incubate on ice for 15-20 minutes.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (cytosolic extract) and transfer to a pre-chilled tube.
-
Determine the protein concentration of the lysate (e.g., using a Bradford or BCA assay).
III. Assay Procedure
-
Dilute the cell lysates to the same protein concentration (e.g., 1-2 mg/mL) using Complete Assay Buffer.
-
In a 96-well black, flat-bottom plate, add 50 µL of each diluted cell lysate per well. Include a "no lysate" control well containing 50 µL of Complete Assay Buffer for background fluorescence measurement.
-
Prepare the substrate mix by diluting the 10 mM this compound stock solution in Complete Assay Buffer to a final concentration of 100 µM (a 1:100 dilution). Prepare enough for all wells.
-
Start the reaction by adding 50 µL of the 100 µM substrate mix to each well (final concentration of this compound will be 50 µM).
-
Immediately measure the fluorescence in a microplate reader with excitation at 355 nm and emission at 460 nm. This is the time zero reading.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at regular intervals (e.g., every 15-30 minutes) for 1-2 hours.
IV. Data Analysis
-
Subtract the background fluorescence (from the "no lysate" control) from all readings.
-
Plot the fluorescence intensity versus time for each sample.
-
The caspase-3 activity is proportional to the rate of increase in fluorescence (the slope of the linear portion of the curve).
Figure 2: Experimental workflow for caspase-3 activity assay.
Conclusion
This compound is a superior fluorogenic substrate for the specific and sensitive detection of caspase-3 activity. Its high selectivity, coupled with a straightforward assay protocol, makes it an essential tool for researchers investigating apoptosis in various contexts, from basic cell biology to the screening of potential therapeutic agents. The detailed information and protocols provided in this guide are intended to empower researchers to effectively utilize this compound in their studies of programmed cell death.
References
Methodological & Application
Application Notes and Protocols for Ac-DEVD-AMC Fluorogenic Caspase-3 Assay in a 96-Well Plate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for utilizing the fluorogenic substrate Ac-DEVD-AMC to measure the activity of caspase-3, a key executioner enzyme in the apoptotic pathway. While the user specified Ac-DNLD-AMC, the vast majority of available literature and commercial kits utilize the closely related and well-validated substrate, N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin (Ac-DEVD-AMC). Both peptides are recognized and cleaved by caspase-3; this protocol will focus on the widely used Ac-DEVD-AMC.[1][2] This assay is a sensitive and reproducible method for quantifying caspase-3 activity in cell lysates, making it an invaluable tool for apoptosis research and drug screening in a 96-well plate format.
The assay principle is based on the proteolytic cleavage of the Ac-DEVD-AMC substrate by active caspase-3.[2][3] This cleavage releases the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC).[1][4] The fluorescence intensity of the liberated AMC, which can be measured using a fluorescence microplate reader, is directly proportional to the amount of active caspase-3 in the sample.[2] The uncleaved substrate exhibits weak fluorescence, ensuring a high signal-to-noise ratio.[5]
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided below.
| Reagent/Material | Supplier | Catalog Number (Example) | Storage |
| Ac-DEVD-AMC | BD Biosciences | 556449 | -20°C |
| DMSO, Anhydrous | Sigma-Aldrich | D2650 | Room Temperature |
| Cell Lysis Buffer | Cell Signaling Technology | #9803 | 4°C |
| Protease Assay Buffer | BD Biosciences | 556449 (Included with substrate) | 4°C |
| Dithiothreitol (DTT) | Sigma-Aldrich | D0632 | -20°C |
| 96-well black, clear-bottom plates | Corning | 3603 | Room Temperature |
| Fluorescence microplate reader | (e.g., BioTek, Molecular Devices) | - | - |
| Recombinant Human Caspase-3 | R&D Systems | 707-C3 | -80°C |
| Staurosporine | Biotium | 00013 | -20°C |
Experimental Protocols
Reagent Preparation
-
Ac-DEVD-AMC Stock Solution (10 mM): Reconstitute the lyophilized Ac-DEVD-AMC in DMSO to a final concentration of 10 mM.[6] For example, if the molecular weight is 675.6 g/mol , dissolve 6.76 mg in 1 mL of DMSO. Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[7]
-
Cell Lysis Buffer: A typical lysis buffer composition is 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4, pH 7.5, 130 mM NaCl, 1% Triton™ X-100, and 10 mM NaPPi.[2] Alternatively, commercially available cell lysis buffers can be used.
-
Assay Buffer (1X): Prepare the assay buffer according to the manufacturer's instructions. A common formulation includes 100 mM HEPES (pH 7.25), 10% sucrose, 0.1% NP-40, and 10 mM DTT.[8] DTT should be added fresh before use from a 1 M stock.
-
Substrate Working Solution (50 µM): Dilute the 10 mM Ac-DEVD-AMC stock solution in 1X Assay Buffer to a final concentration of 50 µM. Prepare this solution fresh for each experiment.
Cell Lysate Preparation
-
Cell Seeding: Seed cells in a 96-well plate at a density of 0.5 - 2x10^5 cells/well and treat with the desired compounds to induce or inhibit apoptosis.[3] Include appropriate controls, such as untreated cells and cells treated with a known apoptosis inducer like Staurosporine.
-
Cell Lysis: After treatment, centrifuge the plate at 300 x g for 10 minutes and carefully remove the supernatant.[3] Add 30-50 µL of ice-cold Cell Lysis Buffer to each well and incubate on ice for 10 minutes.[3][9]
-
Lysate Clarification: Centrifuge the plate at 10,000 x g for 10 minutes at 4°C to pellet cell debris. Transfer the supernatant (cell lysate) to a new, pre-chilled 96-well plate.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the Bradford or BCA assay to normalize caspase-3 activity.
96-Well Plate Assay Protocol
-
Plate Setup: In a black, clear-bottom 96-well plate, add 50 µL of cell lysate to each well. For blank wells, add 50 µL of Cell Lysis Buffer.[7]
-
Substrate Addition: Add 50 µL of the 50 µM Ac-DEVD-AMC working solution to each well, including the blank wells. The final volume in each well will be 100 µL.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[2][7][8] The optimal incubation time may need to be determined empirically for different cell types and experimental conditions.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 340-380 nm and an emission wavelength of 440-460 nm.[1][2][3][4]
Data Presentation
The results of the caspase-3 activity assay can be summarized in the following table. The fluorescence readings should be corrected by subtracting the blank values. The normalized activity is calculated by dividing the corrected fluorescence by the protein concentration of the corresponding cell lysate.
| Sample ID | Treatment | Fluorescence (RFU) | Protein Conc. (µg/µL) | Corrected Fluorescence (RFU - Blank) | Normalized Activity (RFU/µg protein) |
| 1 | Untreated Control | ||||
| 2 | Vehicle Control | ||||
| 3 | Test Compound (Low Conc.) | ||||
| 4 | Test Compound (High Conc.) | ||||
| 5 | Staurosporine (Positive Control) | ||||
| 6 | Blank | N/A | 0 | N/A |
Visualizations
Caspase-3 Apoptosis Signaling Pathway
Caption: Caspase-3 activation and the principle of the fluorogenic assay.
Experimental Workflow for 96-Well Plate Caspase-3 Assay
Caption: Step-by-step workflow for the 96-well plate caspase-3 assay.
References
- 1. This compound peptide [novoprolabs.com]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. media.cellsignal.com [media.cellsignal.com]
- 4. caymanchem.com [caymanchem.com]
- 5. biotium.com [biotium.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. ulab360.com [ulab360.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
How to prepare Ac-DNLD-AMC stock solution and working concentrations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-DNLD-AMC is a highly specific, fluorogenic substrate for caspase-3, a critical executioner caspase in the apoptotic pathway. The substrate consists of the tetrapeptide sequence Asp-Asn-Leu-Asp (DNLD) N-terminally protected by an acetyl (Ac) group and C-terminally linked to a fluorescent reporter, 7-amino-4-methylcoumarin (AMC). In the presence of active caspase-3, the enzyme cleaves the peptide bond between the aspartate (D) residue and AMC. This cleavage releases the AMC fluorophore, which exhibits strong fluorescence with excitation and emission maxima in the range of 340-360 nm and 440-460 nm, respectively.[1] The resulting fluorescence intensity is directly proportional to the caspase-3 activity in the sample, providing a sensitive and continuous assay for quantifying enzymatic function. While this compound is a substrate for caspase-3, it's important to note that related caspases, such as caspase-7, may also show some activity towards it.[2]
Data Presentation
The following tables summarize the key quantitative data for this compound and recommended concentrations for its use.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | ~675.7 g/mol | [3][4] |
| Excitation Maximum (Free AMC) | 340-360 nm | [1] |
| Emission Maximum (Free AMC) | 440-460 nm | [1] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [3][5] |
| Appearance | Lyophilized solid | [1] |
Table 2: Recommended Solution Concentrations
| Solution Type | Recommended Concentration | Solvent |
| Stock Solution | 1-10 mM | DMSO |
| Working Concentration | 20-100 µM | Assay Buffer |
Experimental Protocols
Materials and Reagents
-
This compound powder
-
Anhydrous, high-quality Dimethyl Sulfoxide (DMSO)
-
Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)
-
Purified water (e.g., Milli-Q or equivalent)
-
Microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
-
Fluorescence microplate reader or spectrofluorometer
Protocol 1: Preparation of this compound Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM stock solution, which is a common starting concentration. Adjust the calculations based on the desired final concentration and the amount of lyophilized powder.
-
Equilibration: Allow the vial of lyophilized this compound powder to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation.
-
Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW ~675.7 g/mol ):
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.001 g / (0.01 mol/L * 675.7 g/mol ) ≈ 0.000148 L = 148 µL
-
-
Reconstitution: Add the calculated volume of high-quality DMSO to the vial of this compound.
-
Solubilization: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C may be necessary if precipitation occurs.[6]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in light-protected microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term stability.[1][5] Avoid repeated freeze-thaw cycles.[7] The stock solution in DMSO is typically stable for at least one month at -20°C and up to six months at -80°C.[8]
Protocol 2: Preparation of this compound Working Concentrations
This protocol describes the dilution of the stock solution to a final working concentration for use in an enzymatic assay. A final concentration of 50 µM is used as an example.
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature, protected from light.
-
Assay Buffer Preparation: Prepare the desired volume of assay buffer. A common assay buffer includes components like HEPES, glycerol, and a reducing agent such as DTT. The DTT should be added fresh before use.[7]
-
Dilution: Dilute the 10 mM stock solution into the assay buffer to achieve the final desired working concentration. For example, to prepare 1 mL of a 50 µM working solution:
-
Use the formula: C1V1 = C2V2
-
(10,000 µM) * V1 = (50 µM) * (1000 µL)
-
V1 = 5 µL
-
Add 5 µL of the 10 mM stock solution to 995 µL of assay buffer.
-
-
Mixing: Gently vortex the working solution to ensure it is homogenous.
-
Immediate Use: The working solution should be prepared fresh on the day of the experiment and used promptly. Keep the solution on ice and protected from light until it is added to the assay plate.
Mandatory Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Principle of caspase-3 activity detection using this compound.
References
- 1. This compound peptide [novoprolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. biotium.com [biotium.com]
- 4. Ac-DEVD-AMC | C30H37N5O13 | CID 9896164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Kinetic Analysis of Caspase-3 Inhibition using a Fluorogenic Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-3 is a key executioner caspase in the apoptotic signaling pathway, making it a critical target for the development of therapeutics for a variety of diseases, including cancer and neurodegenerative disorders.[1][2] The kinetic analysis of caspase-3 inhibition provides valuable insights into the potency and mechanism of action of potential drug candidates. This document provides detailed application notes and protocols for the kinetic analysis of caspase-3 inhibition using the fluorogenic substrate Acetyl-Aspartyl-Glutamyl-Valyl-Aspartyl-7-Amino-4-methylcoumarin (Ac-DEVD-AMC).
A Note on the Substrate: The user request specified "Ac-DNLD-AMC". Extensive research indicates this is a likely typographical error, and the widely established and commercially available substrate for caspase-3 is Ac-DEVD-AMC. All information herein pertains to the use of Ac-DEVD-AMC.
The Ac-DEVD-AMC assay is a sensitive and continuous method for measuring caspase-3 activity.[3][4][5][6] The principle of the assay is based on the cleavage of the DEVD peptide sequence by active caspase-3, which liberates the fluorescent 7-amino-4-methylcoumarin (AMC) molecule. The rate of AMC release is directly proportional to the caspase-3 activity and can be monitored in real-time using a fluorometer.
Signaling Pathway of Caspase-3 Activation in Apoptosis
Caspase-3 is activated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, including caspase-3, which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][7][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Gasdermin E-derived caspase-3 inhibitors effectively protect mice from acute hepatic failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. Ac-DEVD-AMC Caspase-3 Fluorogenic Substrate | ABIN2690898 [antibodies-online.com]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. bdbiosciences.com [bdbiosciences.com]
Application of Ac-DNLD-AMC in Flow Cytometry for Apoptosis Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. A key hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Caspase-3 is a critical executioner caspase that, once activated, cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[1][2] The detection of active caspase-3 is therefore a reliable indicator of apoptosis.
Ac-DNLD-AMC is a fluorogenic substrate designed for the sensitive detection of caspase-3 activity. The substrate consists of the peptide sequence Asp-Asn-Leu-Asp (DNLD) conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In the presence of active caspase-3, the enzyme specifically cleaves the peptide sequence, liberating the AMC fluorophore. The resulting fluorescence can be quantitatively measured using flow cytometry, allowing for the identification and enumeration of apoptotic cells within a population.[3][4] The fluorescence of liberated AMC can be detected with excitation wavelengths between 340-360 nm and emission wavelengths between 440-460 nm.[4][5]
Flow cytometry provides a powerful platform for apoptosis analysis, enabling rapid, multi-parametric analysis of individual cells within a heterogeneous population.[6][7] By combining this compound with other fluorescent markers, such as viability dyes and antibodies against cell surface proteins, a detailed characterization of apoptotic subpopulations can be achieved.
Signaling Pathways Leading to Caspase-3 Activation
Caspase-3 is typically present in cells as an inactive zymogen, procaspase-3. Its activation is a central event in the apoptotic cascade and can be initiated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.[8][9]
-
The Extrinsic Pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding transmembrane death receptors.[8][10] This interaction leads to the recruitment of adaptor proteins, such as FADD, and the subsequent activation of initiator caspase-8.[8] Active caspase-8 can then directly cleave and activate procaspase-3, committing the cell to apoptosis.[8][9]
-
The Intrinsic Pathway is initiated by intracellular stress signals, such as DNA damage, oxidative stress, or growth factor withdrawal.[1][8] These signals lead to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak), which permeabilize the outer mitochondrial membrane.[8] This results in the release of cytochrome c into the cytoplasm, where it binds to Apaf-1, forming the apoptosome. The apoptosome then recruits and activates initiator caspase-9, which in turn cleaves and activates procaspase-3.[8][9]
Both pathways converge on the activation of executioner caspases, including caspase-3, which then orchestrate the dismantling of the cell.[10]
Experimental Protocols
Materials and Reagents
-
This compound substrate
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide) or experimental compounds
-
Control vehicle (e.g., DMSO)
-
Viability dye (e.g., Propidium Iodide (PI) or 7-AAD)
-
Flow cytometer tubes
-
Flow cytometer equipped with a UV or violet laser for AMC excitation
Experimental Workflow
The general workflow for assessing apoptosis using this compound in flow cytometry involves cell culture and treatment, staining with the fluorogenic substrate and a viability dye, and subsequent analysis on a flow cytometer.
Detailed Protocol
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in a multi-well plate to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treat cells with the experimental compound or a known apoptosis-inducing agent (positive control) at the desired concentrations and for the appropriate duration. Include a vehicle-treated sample as a negative control.
-
-
Cell Harvesting:
-
Suspension cells: Transfer the cells from each well into individual flow cytometer tubes.
-
Adherent cells: Gently detach the cells using a non-enzymatic cell dissociation solution to maintain cell membrane integrity. Collect the cells in flow cytometer tubes.
-
Centrifuge the cell suspensions at a low speed (e.g., 300-400 x g) for 5 minutes at 4°C.
-
Carefully aspirate the supernatant and wash the cell pellet with cold PBS. Repeat the centrifugation and washing step.
-
-
Staining with this compound:
-
Resuspend the cell pellet in an appropriate buffer (e.g., PBS or a supplied assay buffer) at a concentration of approximately 1 x 10^6 cells/mL.
-
Add this compound to the cell suspension at a final concentration optimized for the specific cell type (typically in the low micromolar range).
-
Incubate the cells at 37°C for 15-30 minutes, protected from light. The optimal incubation time may need to be determined empirically.
-
-
Staining with Viability Dye:
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer equipped with a UV or violet laser for exciting the AMC fluorophore (e.g., 355 nm) and a blue laser for exciting PI (e.g., 488 nm).
-
Collect the fluorescence emission for AMC using a filter appropriate for its emission spectrum (e.g., 450/50 nm bandpass filter) and for PI (e.g., 610/20 nm bandpass filter).
-
Collect a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.
-
-
Data Analysis and Interpretation:
-
Gate the cell population based on forward scatter (FSC) and side scatter (SSC) to exclude debris.
-
Create a dot plot of AMC fluorescence versus PI fluorescence.
-
Four distinct populations can be identified:
-
Live cells: Negative for both AMC and PI (lower-left quadrant).
-
Early apoptotic cells: Positive for AMC and negative for PI (lower-right quadrant).
-
Late apoptotic/necrotic cells: Positive for both AMC and PI (upper-right quadrant).
-
Necrotic cells: Negative for AMC and positive for PI (upper-left quadrant).
-
-
Data Presentation
The quantitative data obtained from the flow cytometry analysis can be summarized in a table for easy comparison between different treatment groups.
Table 1: Quantification of Apoptosis in Jurkat Cells Treated with Compound X for 24 Hours
| Treatment Group | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control (DMSO) | 92.5 ± 2.1 | 3.2 ± 0.8 | 4.3 ± 1.3 |
| Compound X (10 µM) | 65.8 ± 3.5 | 25.4 ± 2.9 | 8.8 ± 1.9 |
| Compound X (25 µM) | 42.1 ± 4.2 | 41.7 ± 3.8 | 16.2 ± 2.5 |
| Staurosporine (1 µM) | 25.3 ± 2.8 | 58.9 ± 4.5 | 15.8 ± 2.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Caspase-3 Activity Measured by Mean Fluorescence Intensity (MFI) of AMC
| Treatment Group | AMC Mean Fluorescence Intensity (Arbitrary Units) |
| Vehicle Control (DMSO) | 150 ± 25 |
| Compound X (10 µM) | 850 ± 75 |
| Compound X (25 µM) | 1620 ± 130 |
| Staurosporine (1 µM) | 2100 ± 180 |
MFI values are for the AMC-positive, PI-negative (early apoptotic) population. Data are presented as mean ± standard deviation.
Conclusion
The use of this compound in conjunction with flow cytometry offers a sensitive, quantitative, and high-throughput method for the analysis of apoptosis. By specifically measuring the activity of the key executioner caspase-3, this assay provides reliable insights into the induction of programmed cell death. The ability to perform multi-parametric analysis by co-staining with viability dyes and other cellular markers makes this a versatile tool for researchers in basic science and drug development. Careful optimization of the protocol for the specific cell type and experimental conditions is crucial for obtaining accurate and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. caymanchem.com [caymanchem.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. researchgate.net [researchgate.net]
- 9. Caspase 3 - Wikipedia [en.wikipedia.org]
- 10. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 11. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of apoptosis and necrosis by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Live-Cell Imaging of Apoptosis with Ac-DEVD-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells.[1][2] Dysregulation of apoptosis is a hallmark of numerous diseases, including cancer and neurodegenerative disorders.[3] A key event in the apoptotic cascade is the activation of a family of cysteine proteases known as caspases.[2] Caspase-3, in particular, is a critical executioner caspase that, once activated, cleaves a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[4][5]
Live-cell imaging provides a powerful tool to study the dynamics of apoptosis in real-time, offering insights into the kinetics and heterogeneity of cellular responses to apoptotic stimuli.[3][6] Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin) is a highly specific, cell-permeable fluorogenic substrate for caspase-3.[4][7][8] In its intact form, Ac-DEVD-AMC is non-fluorescent. Upon cleavage by activated caspase-3 in apoptotic cells, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released, providing a robust and quantifiable signal for real-time monitoring of caspase-3 activity.[4][7][8]
These application notes provide a detailed protocol for using Ac-DEVD-AMC to perform live-cell imaging of apoptosis, along with data presentation and visualization tools to aid in the analysis and interpretation of results.
Note on Substrate Nomenclature: The commonly available and extensively validated caspase-3 substrate is Ac-DEVD-AMC. The user-mentioned "Ac-DNLD-AMC" is not a standard recognized substrate for caspase-3 in the scientific literature. Therefore, these protocols and notes are based on the use of Ac-DEVD-AMC.
Signaling Pathway of Caspase-3 Activation in Apoptosis
Caspase-3 is a key executioner caspase that can be activated through two major pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of caspase-3, which then orchestrates the dismantling of the cell.
References
- 1. elrig.org [elrig.org]
- 2. researchgate.net [researchgate.net]
- 3. Monitor Stages of Apoptosis with Live Cell Kinetic Imaging [moleculardevices.com]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. embopress.org [embopress.org]
- 6. agilent.com [agilent.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
Application Note: Measuring Caspase-3 Activity in Tissue Homogenates
Introduction
Caspase-3 is a critical executioner caspase that plays a central role in the apoptotic pathway.[1] Its activation is a hallmark of programmed cell death, making the quantification of its activity a key method for studying apoptosis in various research fields, including toxicology, oncology, and neurodegenerative diseases. This document provides a detailed protocol for measuring caspase-3 activity in tissue homogenates using the fluorogenic substrate N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin (Ac-DEVD-AMC).
The assay is based on the ability of active caspase-3 to cleave the tetrapeptide sequence DEVD.[2] The Ac-DEVD-AMC substrate consists of this recognition sequence linked to the fluorescent reporter molecule 7-amino-4-methylcoumarin (AMC).[3] In its uncleaved state, the substrate is non-fluorescent. Upon cleavage by caspase-3, free AMC is released, which emits a bright yellow-green fluorescence that can be quantified using a fluorometer.[4] The intensity of the fluorescence is directly proportional to the caspase-3 activity in the sample. The activity is typically measured at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[2][3]
Note: The substrate Ac-DEVD-AMC is the widely recognized and utilized substrate for caspase-3 and -7. The query "Ac-DNLD-AMC" is likely a typographical error, and this protocol proceeds using the standard Ac-DEVD-AMC substrate.[2][5]
Caspase-3 Activation Signaling Pathway
Caspase-3 is activated through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of this executioner caspase, which then cleaves a multitude of cellular substrates to orchestrate cell death.[1][6]
Experimental Protocols
These protocols outline the necessary steps for sample preparation, assay execution, and data analysis for measuring caspase-3 activity in tissue homogenates.
I. Reagent Preparation
Proper preparation of buffers and reagents is critical for accurate results.
| Reagent / Buffer | Component | Stock Concentration | Final Concentration | Notes |
| Lysis Buffer | HEPES | 1 M | 50 mM | Adjust pH to 7.4-7.5.[7] |
| CHAPS or NP-40 | 10% (w/v) | 0.1% (w/v) | Non-ionic detergent for cell lysis.[7] | |
| DTT | 1 M | 1-2 mM | Reducing agent, add fresh before use.[7][8] | |
| EDTA | 0.5 M | 1 mM | Chelating agent.[7] | |
| Protease Inhibitor Cocktail | 100x | 1x | Add fresh to prevent non-specific proteolysis. | |
| Assay Buffer (2x) | HEPES | 1 M | 40 mM | Adjust pH to 7.5.[2] |
| Glycerol | 100% | 20% (v/v) | Stabilizing agent.[2] | |
| DTT | 1 M | 4 mM | Add fresh before use.[2] | |
| Substrate Stock | Ac-DEVD-AMC | powder | 10 mM | Dissolve in DMSO. Store at -20°C in aliquots.[8] |
| AMC Standard | AMC | powder | 1 mM | Dissolve in DMSO. Used for standard curve.[3] |
Table 1. Composition of required buffers and reagents.
II. Protocol 1: Preparation of Tissue Homogenate
This protocol describes the extraction of cytosolic proteins from tissue samples. All steps should be performed on ice to minimize protein degradation.[9]
-
Tissue Collection: Excise tissue of interest and immediately place it in ice-cold Phosphate Buffered Saline (PBS) to wash away excess blood.
-
Mincing: Blot the tissue dry, weigh it, and mince it into small pieces on a pre-chilled petri dish on ice.
-
Homogenization: Transfer the minced tissue to a pre-chilled Dounce glass homogenizer. Add 3-5 volumes of ice-cold Lysis Buffer per tissue weight (e.g., 300-500 µL for 100 mg of tissue).[10]
-
Dounce Homogenization: Stroke the tissue with the loose pestle (pestle A) for 15-20 times, followed by 15-20 strokes with the tight pestle (pestle B) until the suspension is uniform and free of large particulates.
-
Incubation: Transfer the homogenate to a pre-chilled microcentrifuge tube and incubate on ice for 20-30 minutes to ensure complete lysis.[11]
-
Centrifugation: Centrifuge the homogenate at 12,000 - 16,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[10][12]
-
Supernatant Collection: Carefully collect the supernatant, which contains the cytosolic protein fraction, and transfer it to a new pre-chilled tube. Avoid disturbing the pellet.
-
Storage: The lysate can be used immediately or aliquoted and stored at -80°C for future use. Avoid repeated freeze-thaw cycles.[12]
III. Protocol 2: Protein Concentration Determination
To normalize caspase-3 activity, the total protein concentration of each lysate must be determined.
-
Use a standard protein assay method, such as the bicinchoninic acid (BCA) assay.[7]
-
Prepare a standard curve using Bovine Serum Albumin (BSA) standards.
-
Dilute a small aliquot of the tissue lysate (e.g., 1:10 or 1:20) to fall within the linear range of the standard curve.[7]
-
Determine the protein concentration of each sample according to the manufacturer's protocol. The final concentration should be expressed in mg/mL.
IV. Protocol 3: Fluorometric Caspase-3 Activity Assay
This protocol is designed for a 96-well plate format. It is recommended to run samples and standards in duplicate or triplicate.
-
Prepare AMC Standard Curve:
-
Perform serial dilutions of the 1 mM AMC stock in 1x Assay Buffer to obtain standards ranging from 0 µM to 25 µM.
-
Add 100 µL of each standard dilution to separate wells of a black, flat-bottom 96-well plate.
-
-
Prepare Reaction Mix:
-
For each reaction, prepare a master mix. For a final volume of 100 µL, this will consist of 50 µL of 2x Assay Buffer and 50 µL of sample/buffer.
-
Just before use, add Ac-DEVD-AMC substrate to the 2x Assay Buffer to a final reaction concentration of 50 µM (e.g., add 2.5 µL of 2 mM substrate to 50 µL of 2x Assay Buffer).
-
-
Assay Setup:
-
Add 50 µL of diluted tissue lysate (containing 20-100 µg of total protein) to the appropriate wells.[7]
-
Bring the total volume in each sample well to 100 µL with 1x Assay Buffer.
-
For a blank control, add 50 µL of Lysis Buffer instead of lysate to a well.
-
Initiate the reaction by adding 50 µL of the 2x Assay Buffer containing the Ac-DEVD-AMC substrate to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[12] The optimal incubation time may vary depending on the sample type and should be determined empirically.
-
-
Fluorescence Measurement:
| Parameter | Recommended Value | Reference |
| Protein per Well | 20 - 100 µg | [7] |
| Ac-DEVD-AMC Concentration | 20 - 50 µM | [2][7] |
| Incubation Temperature | 37°C | [12] |
| Incubation Time | 1 - 2 hours | [12] |
| Excitation Wavelength | 360 - 380 nm | [2][3] |
| Emission Wavelength | 440 - 460 nm | [2][3] |
Table 2. Summary of typical caspase-3 assay parameters.
Experimental Workflow
The following diagram provides a visual overview of the entire experimental process, from tissue collection to the final data analysis.
Data Analysis and Presentation
-
Standard Curve: Plot the fluorescence intensity (Relative Fluorescence Units, RFU) versus the concentration of the AMC standards. Perform a linear regression to obtain the slope of the line.
-
Blank Subtraction: Subtract the RFU value of the blank control from all sample readings.
-
Calculate AMC Released: Use the standard curve's linear equation (y = mx + c, where y is RFU and x is concentration) to calculate the amount of AMC released in each sample (in pmol or nmol).
-
Normalize Activity: Normalize the calculated AMC amount to the amount of protein added to the well and the incubation time. The activity is typically expressed as pmol AMC / min / mg protein.
Formula: Activity = (pmol of AMC from std. curve) / (Protein in mg * Incubation time in min)
-
Data Presentation: Results are often presented as a bar graph showing the fold increase in caspase-3 activity compared to the control or vehicle-treated group.
| AMC Concentration (µM) | RFU (Example) |
| 0 | 55 |
| 1.56 | 480 |
| 3.12 | 910 |
| 6.25 | 1850 |
| 12.5 | 3700 |
| 25 | 7350 |
Table 3. Example data for generating an AMC standard curve. RFU values are hypothetical.
References
- 1. Caspase 3 - Wikipedia [en.wikipedia.org]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. apexbt.com [apexbt.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. researchgate.net [researchgate.net]
- 7. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. youtube.com [youtube.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 12. mpbio.com [mpbio.com]
Application Notes and Protocols for Ac-DNLD-AMC Caspase-3 Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the determination of caspase-3 activity in cell lysates using the fluorogenic substrate Ac-DNLD-AMC (N-Acetyl-Asp-Asn-Leu-Asp-7-amido-4-methylcoumarin). The assay is based on the proteolytic cleavage of the DNLD tetrapeptide sequence by activated caspase-3, which releases the fluorescent 7-amino-4-methylcoumarin (AMC) group. The fluorescence intensity is directly proportional to the caspase-3 activity in the sample.
While the more common substrate for caspase-3 is Ac-DEVD-AMC, this compound can also serve as a valuable tool for assessing caspase-3 activity. The protocols provided herein are based on established methodologies for caspase-3 assays utilizing AMC-based substrates and are applicable to this compound.
I. Buffer Composition and Preparation
Accurate and consistent buffer preparation is critical for reliable assay results. The following tables detail the composition of the necessary lysis and assay buffers.
Table 1: Cell Lysis Buffer Composition
| Component | Stock Concentration | Final Concentration | Volume for 10 mL |
| HEPES | 1 M | 50 mM | 500 µL |
| CHAPS | 10% (w/v) | 0.1% (w/v) | 100 µL |
| DTT | 1 M | 5 mM | 50 µL |
| Protease Inhibitor Cocktail | 100X | 1X | 100 µL |
| Nuclease-free Water | - | - | to 10 mL |
| pH | - | 7.4 | - |
Table 2: 2X Reaction Buffer Composition
| Component | Stock Concentration | Final Concentration (2X) | Volume for 10 mL |
| HEPES | 1 M | 40 mM | 400 µL |
| EDTA | 0.5 M | 4 mM | 80 µL |
| CHAPS | 10% (w/v) | 0.2% (w/v) | 200 µL |
| DTT | 1 M | 10 mM | 100 µL |
| Nuclease-free Water | - | - | to 10 mL |
| pH | - | 7.4 | - |
Preparation Protocols:
1. Cell Lysis Buffer (1X):
-
To prepare 10 mL of 1X Cell Lysis Buffer, start with approximately 9 mL of nuclease-free water.
-
Add the components listed in Table 1 in the specified order, ensuring each component is fully dissolved before adding the next.
-
Adjust the pH to 7.4 with NaOH or HCl if necessary.
-
Bring the final volume to 10 mL with nuclease-free water.
-
Store the buffer at 4°C for short-term use (up to one week) or at -20°C for long-term storage. Add DTT and protease inhibitors fresh from stock solutions just before use.
2. Reaction Buffer (1X):
-
The 2X Reaction Buffer should be diluted to 1X with nuclease-free water immediately before setting up the assay.
-
To prepare the 1X Reaction Buffer, mix an equal volume of the 2X Reaction Buffer with nuclease-free water.
-
Ensure DTT is added to the 2X Reaction Buffer from a 1 M stock just before dilution to its final working concentration.[1]
II. Experimental Protocols
A. Cell Lysate Preparation
-
Cell Culture and Treatment: Plate cells at a density of 1-2 x 10^6 cells/mL in an appropriate culture vessel. Induce apoptosis using the desired experimental treatment. An untreated cell population should be included as a negative control.
-
Cell Harvesting:
-
For suspension cells, pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
For adherent cells, gently scrape the cells and transfer them to a centrifuge tube. Pellet the cells as described for suspension cells.
-
-
Washing: Wash the cell pellet once with ice-cold PBS to remove any residual media. Centrifuge again and discard the supernatant.
-
Lysis: Resuspend the cell pellet in ice-cold 1X Cell Lysis Buffer. A general guideline is to use 50 µL of lysis buffer per 1-5 x 10^6 cells.[2]
-
Incubation: Incubate the cell suspension on ice for 10-20 minutes to ensure complete lysis.
-
Centrifugation: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet the cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the cytosolic proteins, to a pre-chilled microcentrifuge tube. This is the cell lysate.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay method (e.g., BCA assay). This is crucial for normalizing the caspase-3 activity.
B. Caspase-3 Activity Assay
-
Prepare Reagents:
-
Prepare 1X Reaction Buffer by diluting the 2X stock.
-
Prepare the this compound substrate solution. The optimal concentration may need to be determined empirically but is typically in the range of 20-50 µM. Dilute the stock solution (typically in DMSO) with 1X Reaction Buffer.
-
-
Assay Setup:
-
In a black, flat-bottom 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.
-
Include a blank control well containing 50 µL of 1X Cell Lysis Buffer instead of cell lysate.
-
As a positive control, a purified, active caspase-3 can be used.
-
To each well, add 50 µL of 1X Reaction Buffer.
-
-
Initiate Reaction: Add 5 µL of the this compound substrate solution to each well to initiate the reaction. The final volume in each well will be approximately 105 µL.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. The incubation time can be optimized based on the level of caspase-3 activity.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.[3]
III. Data Presentation
Table 3: Comparison of Fluorogenic Caspase-3 Substrates
| Substrate | Amino Acid Sequence | Excitation (nm) | Emission (nm) | Reported Km for Caspase-3 |
| This compound | Ac-Asp-Asn-Leu-Asp-AMC | 340-360 | 440-460 | Data not readily available |
| Ac-DEVD-AMC | Ac-Asp-Glu-Val-Asp-AMC | 340-360 | 440-460 | ~10 µM[4] |
IV. Signaling Pathway and Experimental Workflow Diagrams
Caspase-3 Activation Signaling Pathway
The activation of caspase-3 is a central event in the apoptotic cascade, which can be initiated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.
References
Troubleshooting & Optimization
High background fluorescence in Ac-DNLD-AMC caspase-3 assay
Welcome to the technical support center for the Ac-DNLD-AMC Caspase-3 Assay. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
High background fluorescence in the this compound caspase-3 assay can obscure genuine signals and lead to inaccurate results. Below are common causes and step-by-step troubleshooting recommendations.
Q1: What are the primary causes of high background fluorescence in my caspase-3 assay?
High background fluorescence can stem from several sources:
-
Substrate Instability: The this compound substrate can undergo spontaneous hydrolysis, releasing the fluorescent AMC molecule without enzymatic activity.[1]
-
Reagent Contamination: Buffers, water, or other reagents may be contaminated with fluorescent substances.
-
Autofluorescence: Components of your sample, such as cell lysates or test compounds, may possess intrinsic fluorescence at the excitation and emission wavelengths used for AMC (Excitation: ~380 nm, Emission: ~460 nm).[2][3] Cell culture media containing phenol red or fetal bovine serum (FBS) are known contributors to autofluorescence.[4]
-
Non-specific Enzyme Activity: Other proteases in the cell lysate besides caspase-3 might cleave the substrate.
-
Improper Assay Conditions: Sub-optimal pH, temperature, or reagent concentrations can contribute to higher background.
Q2: My "no-enzyme" or "blank" control wells show high fluorescence. How can I troubleshoot this?
This issue points to a problem with the assay components themselves, rather than the samples.
-
Check for Reagent Contamination:
-
Test each component individually in a microplate reader. Add each buffer and the substrate to separate wells to identify the source of the fluorescence.
-
Use fresh, high-purity water and reagents.
-
-
Evaluate Substrate Integrity:
-
The Ac-DEVD-AMC substrate is light-sensitive and prone to degradation. Store it protected from light at -20°C.
-
Avoid repeated freeze-thaw cycles.[5] Aliquot the substrate upon first use.
-
Prepare the substrate solution fresh for each experiment.
-
Q3: My "uninduced" or "negative control" cell lysates have high fluorescence. What should I do?
High background in your negative control lysates suggests either cellular autofluorescence or basal caspase activity.
-
Assess Autofluorescence:
-
Prepare a lysate from uninduced cells. In parallel, set up a "lysate blank" containing only the lysis buffer.
-
Add assay buffer to both but do not add the this compound substrate .
-
Measure the fluorescence. A high signal in the lysate well compared to the lysis buffer blank indicates autofluorescence from cellular components.
-
-
Optimize Lysis Buffer and Protein Concentration:
-
The composition of the lysis buffer can influence background fluorescence. Some detergents may contribute to higher background. It is advisable to test different lysis buffers if high background persists.
-
High protein concentrations can also increase background. Try diluting your cell lysate. A typical range is 50-200 µg of protein per assay.
-
Q4: How can I minimize the impact of autofluorescence from my test compounds?
-
Screen for Compound Autofluorescence: Before performing the full assay, screen your test compounds for intrinsic fluorescence.
-
Add the compound at the final assay concentration to a well containing assay buffer.
-
Measure fluorescence at the same excitation/emission wavelengths used for AMC.
-
If the compound is fluorescent, you will need to subtract this background signal from your sample wells.
-
Data Presentation
Table 1: Effect of Cell Culture Media Components on Signal-to-Blank Ratio
This table illustrates the impact of common media supplements on background fluorescence. Data is conceptual and based on findings that components like phenol red and FBS increase background.[4]
| Media Composition | Blank (RFU) | Signal (RFU) | Signal-to-Blank Ratio |
| Phenol Red-Free, Serum-Free Medium | 100 | 1500 | 15.0 |
| Medium with 10% FBS | 300 | 1600 | 5.3 |
| Medium with Phenol Red | 250 | 1550 | 6.2 |
| Medium with 10% FBS and Phenol Red | 450 | 1700 | 3.8 |
Table 2: Troubleshooting Checklist and Expected Outcomes
| Issue | Troubleshooting Step | Expected Outcome |
| High Blank Fluorescence | Test individual reagents for fluorescence. Prepare fresh substrate. | Identification of contaminated reagent or confirmation of substrate degradation. |
| High Negative Control Fluorescence | Measure autofluorescence of cell lysate. Optimize protein concentration. | Determination of cellular autofluorescence contribution. Reduction in background with lower protein concentration. |
| Test Compound Interference | Screen compound for autofluorescence. | Quantify compound's intrinsic fluorescence for accurate background subtraction. |
Experimental Protocols
Protocol 1: Preparation of AMC Standard Curve
To accurately quantify caspase-3 activity, it is essential to generate a standard curve with free AMC.
-
Prepare a 10 mM AMC stock solution: Dissolve 1 mg of 7-amino-4-methylcoumarin in 0.57 mL of DMSO.
-
Prepare a 10 µM working solution: Dilute the 10 mM stock solution 1:1000 in assay buffer.
-
Create serial dilutions: Prepare a series of dilutions from the 10 µM working solution to generate standards ranging from 100 nM to 5 µM.
-
Measure fluorescence: Add 200 µL of each standard to the wells of a black 96-well plate. Measure the fluorescence at Ex/Em = 360/460 nm.
-
Plot the standard curve: Plot the fluorescence intensity (RFU) against the AMC concentration (µM).
Protocol 2: Cell Lysate Preparation for Caspase-3 Assay
-
Cell Culture: Culture cells to the desired density and induce apoptosis using your chosen method. Include a non-induced control group.
-
Cell Lysis:
-
For suspension cells, pellet the cells by centrifugation and wash with ice-cold PBS.
-
For adherent cells, scrape the cells and pellet by centrifugation, then wash with ice-cold PBS.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA) at a concentration of 1-5 x 10^6 cells per 50 µL.
-
Incubate on ice for 10 minutes.
-
-
Clarify Lysate: Centrifuge the lysate at 10,000 x g for 1 minute at 4°C.
-
Collect Supernatant: Transfer the supernatant, which contains the cytosolic protein fraction, to a fresh, pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method like the BCA assay. Adjust the concentration to 50-200 µg per 50 µL with lysis buffer.
Visualizations
Caspase-3 Signaling Pathway
Caption: Caspase-3 is a key executioner caspase activated by both extrinsic and intrinsic apoptotic pathways.
Troubleshooting Workflow for High Background Fluorescence
References
How to troubleshoot low signal in Ac-DNLD-AMC experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low signal issues in Acetyl-L-aspartyl-L-glutamyl-L-valyl-L-aspartyl-7-amino-4-methylcoumarin (Ac-DEVD-AMC) experiments for the detection of Caspase-3 activity.
Troubleshooting Guide: Low Signal Issues
Low fluorescence signal is a common challenge in Ac-DEVD-AMC assays. This guide provides a systematic approach to identify and resolve the root cause of this issue.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the Ac-DEVD-AMC assay?
The Ac-DEVD-AMC assay is a fluorometric method to measure the activity of caspase-3, a key enzyme in the apoptotic pathway. The substrate, Ac-DEVD-AMC, is a synthetic peptide containing the caspase-3 recognition sequence (DEVD) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In the presence of active caspase-3, the enzyme cleaves the substrate at the aspartate residue, releasing free AMC. The liberated AMC emits a fluorescent signal upon excitation (typically around 360-380 nm), which can be measured at an emission wavelength of 440-460 nm. The intensity of the fluorescence is directly proportional to the caspase-3 activity in the sample.
Q2: My fluorescence readings are very low or indistinguishable from the blank. What are the primary areas to investigate?
Low signal can stem from several factors throughout the experimental workflow. The main areas to troubleshoot are:
-
Cellular/Sample Issues: Insufficient apoptosis induction or low caspase-3 expression in your cell model.
-
Reagent Problems: Degradation or improper concentration of critical reagents like the Ac-DEVD-AMC substrate or the cell lysis buffer.
-
Assay Protocol Deviations: Suboptimal incubation times, temperatures, or incorrect reagent volumes.
-
Instrumentation Settings: Incorrect excitation/emission wavelengths, gain settings, or plate reader sensitivity.
Q3: How can I confirm that apoptosis is being induced in my cells?
It is crucial to have a positive control to ensure your apoptosis induction method is effective. This can be a known apoptosis-inducing agent, such as staurosporine or etoposide, applied to your cells. You can also use complementary methods to detect apoptosis, such as Annexin V staining or TUNEL assays, to confirm that the apoptotic pathway is activated.
Q4: What are the optimal storage and handling conditions for the Ac-DEVD-AMC substrate?
The Ac-DEVD-AMC substrate is light-sensitive and prone to degradation. It should be stored at -20°C, protected from light. Reconstituted substrate in DMSO should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Always prepare fresh working solutions of the substrate for each experiment.
Q5: Could my cell lysis procedure be the cause of low caspase-3 activity?
Yes, improper cell lysis can lead to incomplete release of caspases or their degradation. Ensure your lysis buffer is appropriate for your cell type and contains protease inhibitors to prevent non-specific degradation. The lysis incubation should be performed on ice to minimize enzymatic activity. Inefficient lysis can be checked by microscopy to ensure complete cell disruption.
Q6: What are the recommended concentrations for cell lysate and Ac-DEVD-AMC substrate?
The optimal concentrations can vary depending on the cell type and the expected level of caspase-3 activity. A typical starting point is to use a cell lysate concentration in the range of 0.5 – 4 mg/ml of total protein. The final concentration of the Ac-DEVD-AMC substrate is generally between 20 µM and 50 µM. It is highly recommended to perform a titration of both the cell lysate and the substrate to determine the optimal concentrations for your specific experimental conditions.
Q7: How long should I incubate the reaction mixture?
Incubation times can range from 30 minutes to 2 hours at 37°C. For kinetic assays, you can measure the fluorescence at regular intervals to determine the optimal reaction time. If the signal is too low after the initial incubation, you can extend the incubation time, but be mindful of potential substrate depletion or degradation.
Q8: What instrument settings should I use for reading the fluorescence?
Set the excitation wavelength of your fluorometer or plate reader to 360-380 nm and the emission wavelength to 440-460 nm. Optimize the gain or sensitivity setting of the instrument to ensure you are in the linear range of detection. Use a black, opaque-walled microplate to minimize background fluorescence and well-to-well crosstalk.
Experimental Protocols
Detailed Methodology for Ac-DEVD-AMC Caspase-3 Activity Assay
This protocol provides a general framework for measuring caspase-3 activity in cell lysates. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent (e.g., staurosporine)
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., 10 mM Tris pH 7.5, 130 mM NaCl, 1% Triton X-100, 10 mM NaPi, 10 mM NaPPi) with protease inhibitors
-
Ac-DEVD-AMC substrate (stock solution in DMSO)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT)
-
Black, opaque-walled 96-well microplate
-
Fluorometer or microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat cells with the desired apoptosis-inducing agent for the appropriate duration. Include an untreated control group.
-
-
Cell Lysate Preparation:
-
After treatment, collect the cells. For adherent cells, wash with ice-cold PBS and then add lysis buffer. For suspension cells, pellet the cells, wash with PBS, and then resuspend in lysis buffer.
-
Incubate the cells in lysis buffer on ice for 10-20 minutes.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (cell lysate) to a pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).
-
-
Assay Reaction:
-
Prepare the reaction mixture in a black 96-well plate. For each well, add:
-
Cell lysate (e.g., 20-100 µg of protein)
-
Assay Buffer to a final volume of 100 µL
-
-
Include the following controls:
-
Blank: Assay buffer only (no lysate).
-
Negative Control: Lysate from untreated cells.
-
Positive Control: Lysate from cells treated with a known apoptosis inducer.
-
-
Prepare the substrate solution by diluting the Ac-DEVD-AMC stock in Assay Buffer to the desired final concentration (e.g., 50 µM).
-
Initiate the reaction by adding the substrate solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
Data Presentation
Table 1: Troubleshooting Guide for Low Signal in Ac-DEVD-AMC Assays
| Potential Cause | Recommended Action |
| Insufficient Apoptosis Induction | - Confirm apoptosis with a positive control (e.g., staurosporine).- Use an alternative method to verify apoptosis (e.g., Annexin V staining).- Optimize the concentration and incubation time of the apoptosis-inducing agent. |
| Low Caspase-3 Expression | - Verify caspase-3 expression in your cell line using Western blotting or qPCR. |
| Degraded Ac-DEVD-AMC Substrate | - Store the substrate at -20°C, protected from light.- Prepare fresh working solutions for each experiment.- Avoid repeated freeze-thaw cycles of the stock solution. |
| Suboptimal Substrate Concentration | - Perform a substrate titration to determine the optimal concentration (typically 20-50 µM). |
| Inefficient Cell Lysis | - Use a lysis buffer compatible with your cell type.- Ensure complete cell lysis by microscopic examination.- Keep lysates on ice to prevent protease activity. |
| Incorrect Incubation Conditions | - Incubate the reaction at 37°C.- Optimize the incubation time (typically 1-2 hours). |
| Improper Instrument Settings | - Set excitation to ~380 nm and emission to ~460 nm.- Optimize the gain/sensitivity of the plate reader.- Use a black, opaque-walled microplate. |
| Presence of Inhibitors | - Ensure that none of the buffers or reagents contain caspase inhibitors. |
Mandatory Visualization
Caption: Intrinsic and extrinsic pathways leading to Caspase-3 activation.
Caption: A logical workflow for troubleshooting low signal in Ac-DEVD-AMC assays.
Preventing non-specific cleavage of Ac-DNLD-AMC in assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering non-specific cleavage of the fluorogenic substrate Ac-DNLD-AMC (Acetyl-Asp-Asn-Leu-Asp-7-amino-4-methylcoumarin) in enzymatic assays. While this compound is a specific substrate for Caspase-3, similar principles apply to the more commonly cited Caspase-3 substrate, Ac-DEVD-AMC.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of high background fluorescence in my caspase-3 assay?
High background fluorescence, often indicative of non-specific substrate cleavage, can arise from several sources. The most common culprits include contamination of the cell lysate with other proteases that can cleave the this compound substrate, suboptimal assay buffer conditions, or excessively high substrate concentrations. Additionally, the inherent autofluorescence of cells and components of the cell culture medium can contribute to the background signal.[1]
Q2: My "no enzyme" control well shows a significant increase in fluorescence over time. What does this indicate?
An increasing signal in a "no enzyme" or "uninduced cell lysate" control strongly suggests either non-specific cleavage by proteases present in the cell lysate or chemical instability of the substrate itself. Proteases other than caspase-3 can be released during cell lysis and may exhibit activity towards the peptide substrate.[2][3]
Q3: Can the concentration of the this compound substrate affect the assay's specificity?
Yes, excessively high concentrations of this compound can lead to increased non-specific cleavage and may not follow linear Michaelis-Menten kinetics.[3] It is crucial to titrate the substrate to determine the optimal concentration for your specific experimental conditions, which should ideally be at or near the Michaelis constant (Km) for Caspase-3.
Q4: How can I be sure that the activity I'm measuring is specific to Caspase-3?
To confirm the specificity of the cleavage, it is essential to run a parallel reaction that includes a specific Caspase-3 inhibitor, such as Ac-DEVD-CHO.[4] A significant reduction in fluorescence upon addition of the inhibitor confirms that the measured activity is predominantly from Caspase-3. Since the DEVD sequence is also recognized by Caspase-7, this assay may also detect its activity.[2][5][6]
Troubleshooting Guide
Issue 1: High Background Signal in All Wells
High background can obscure the specific signal from caspase-3 activity. The following table outlines potential causes and recommended actions.
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Contamination with other proteases | Add a broad-spectrum protease inhibitor cocktail to the lysis buffer.[7][8][9] | Reduction in signal in negative control wells. |
| Suboptimal Assay Buffer | Optimize buffer components, particularly pH and the concentration of reducing agents like DTT.[3][4][10] | Improved signal-to-noise ratio. |
| High Substrate Concentration | Perform a substrate titration experiment to find the optimal concentration.[10] | Lower background signal without compromising the specific signal. |
| Autofluorescence | Measure the fluorescence of a "lysate only" well without the this compound substrate and subtract this value from all readings.[1] | Correction for inherent fluorescence from biological material. |
Key Experimental Protocols
Protocol 1: Standard Caspase-3 Activity Assay
This protocol provides a general framework for measuring Caspase-3 activity in cell lysates.
-
Reagent Preparation :
-
Lysis Buffer : 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4 (pH 7.5), 130 mM NaCl, 1% Triton™ X-100, and 10 mM sodium pyrophosphate.[3] Store at 4°C.
-
Assay Buffer (1X) : 20 mM HEPES (pH 7.5), 10% glycerol, and 2 mM DTT.[3] Prepare fresh before use.
-
Substrate Stock Solution : Reconstitute lyophilized this compound in DMSO to a concentration of 10 mM.[4] Store at -20°C, protected from light.[3]
-
Substrate Working Solution : Dilute the substrate stock solution in Assay Buffer to the desired final concentration (e.g., 20 µM).[3]
-
-
Cell Lysate Preparation :
-
Induce apoptosis in your experimental cell population. Prepare a parallel culture of non-induced cells as a negative control.
-
For adherent cells, wash with ice-cold PBS, then add Lysis Buffer. For suspension cells, pellet the cells, wash with PBS, and resuspend in Lysis Buffer.[3]
-
Incubate on ice for 30 minutes.[3]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new, pre-chilled tube. Determine the protein concentration using a standard method like the Bradford assay.
-
-
Assay Procedure (96-well plate format) :
-
Add 50 µL of cell lysate per well. It is recommended to use between 50-100 µg of total protein per well.
-
To initiate the reaction, add 50 µL of the Substrate Working Solution to each well.
-
Controls :
-
Negative Control : Lysate from non-induced cells + Substrate Working Solution.
-
Blank : Lysis Buffer + Substrate Working Solution (no cell lysate).
-
Inhibitor Control : Lysate from induced cells + Caspase-3 inhibitor + Substrate Working Solution.
-
-
Incubate the plate at 37°C, protected from light.
-
Measure fluorescence using a microplate fluorometer with an excitation wavelength of 380 nm and an emission wavelength of 430-460 nm.[3][11] Readings can be taken kinetically every 5-10 minutes or as an endpoint reading after 1-2 hours.[4][5]
-
Protocol 2: Troubleshooting with Protease Inhibitors
To determine if non-specific cleavage is due to contaminating proteases, perform the standard assay with the addition of a protease inhibitor cocktail.
-
Prepare two sets of Lysis Buffer: one with and one without a broad-spectrum protease inhibitor cocktail.[7][9][12]
-
Prepare cell lysates from both induced and non-induced cells using both types of Lysis Buffer.
-
Perform the Caspase-3 activity assay as described in Protocol 1.
-
Data Analysis : Compare the fluorescence signal from lysates prepared with and without the protease inhibitors. A significant decrease in the signal from the non-induced lysate prepared with inhibitors points to non-specific protease activity as the source of the high background.
Example Data: Effect of Protease Inhibitors on Background Fluorescence
| Sample | Fluorescence (RFU) without Inhibitors | Fluorescence (RFU) with Inhibitors |
| Blank (No Lysate) | 55 | 52 |
| Non-Induced Lysate | 450 | 110 |
| Induced Lysate | 2500 | 2350 |
Visual Guides
Enzymatic Reaction and Cleavage
The following diagram illustrates the cleavage of this compound by Caspase-3, releasing the fluorescent AMC molecule, and highlights potential points of non-specific cleavage.
Caption: Specific vs. Non-Specific Cleavage of this compound.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve issues with non-specific cleavage in your assay.
Caption: Workflow for troubleshooting non-specific cleavage.
References
- 1. Considerations for the control of background fluorescence in clinical flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. SensoLyte® Homogeneous AMC Caspase-3/7 Assay Kit Fluorimetric - 1 kit [eurogentec.com]
- 7. Protease Inhibitor Cocktail [promega.sg]
- 8. Protease and phosphatase inhibitor cocktail (ab201119) | Abcam [abcam.com]
- 9. Protease 및 Phosphatase 억제 | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Protease Inhibitor Cocktails | Protease Inhibitors [gbiosciences.com]
Interference of autofluorescence in Ac-DNLD-AMC readings
Welcome to the technical support center for the Ac-DNLD-AMC Caspase-3 Assay. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a focus on mitigating autofluorescence interference.
Understanding the this compound Assay
The this compound assay is a fluorometric method used to measure the activity of caspase-3, a key executioner caspase in the apoptotic pathway. The substrate, this compound, is a non-fluorescent peptide that, when cleaved by active caspase-3, releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC). The resulting fluorescence, measured at an excitation wavelength of approximately 340-360 nm and an emission wavelength of 440-460 nm, is directly proportional to the caspase-3 activity in the sample.[1]
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for the this compound assay?
The released fluorescent molecule, 7-amino-4-methylcoumarin (AMC), has an excitation maximum in the range of 340-360 nm and an emission maximum in the range of 440-460 nm.[1] It is recommended to confirm the optimal settings for your specific plate reader.
Q2: What are the primary sources of autofluorescence in my this compound assay?
Autofluorescence can originate from several sources, broadly categorized as:
-
Endogenous Cellular Components: Molecules naturally present in cells, such as NADH, riboflavin, collagen, and elastin, can fluoresce, particularly in the blue-green spectrum where the AMC signal is detected.[2][3][4]
-
Cell Culture Medium: Standard cell culture media often contain components that contribute to background fluorescence. Phenol red, a common pH indicator, and serum supplements are major contributors to autofluorescence.[5][6][7][8][9][10]
-
Experimental Reagents and Consumables: Some reagents or plasticware used in the assay may have inherent fluorescence.
-
Fixation-Induced Autofluorescence: If cells are fixed prior to the assay, aldehydes like formaldehyde and glutaraldehyde can react with cellular amines to create fluorescent products.[3]
Q3: How can I determine if autofluorescence is impacting my results?
To assess the contribution of autofluorescence, it is crucial to include proper controls in your experimental setup. Key controls include:
-
Unstained/Untreated Cells: This control helps to measure the baseline autofluorescence of your cells.
-
Vehicle-Treated Cells: This control accounts for any effect of the vehicle used to dissolve your test compounds.
-
Media-Only Blank: This measures the background fluorescence of the cell culture medium.
-
Substrate-Only Control: This control contains the assay buffer and the this compound substrate to check for any spontaneous degradation of the substrate.
Troubleshooting Guides
Issue 1: High Background Fluorescence in Control Wells
High background fluorescence can mask the true signal from caspase-3 activity, leading to a low signal-to-noise ratio.
Problem: Components in the cell culture medium, such as phenol red and serum, are common sources of autofluorescence.
Recommendation:
-
Use Phenol Red-Free Medium: Switch to a phenol red-free formulation of your standard cell culture medium. Phenol red can interfere with fluorometric assays.[5][6][7][8][9]
-
Reduce or Replace Serum: Fetal Bovine Serum (FBS) contains fluorescent molecules. If possible, reduce the serum concentration in your culture medium or adapt your cells to a serum-free medium or a medium with serum alternatives.[11][12][13][14][15]
Data on Media Components and Autofluorescence:
| Component | Observation | Recommendation |
| Phenol Red | Contributes to background fluorescence and can quench the signal of some fluorescent dyes.[5][9] | Use phenol red-free media for all fluorescence-based assays.[6][7] |
| Serum (e.g., FBS) | Contains a complex mixture of proteins and other molecules that are inherently fluorescent. | Reduce serum concentration to the minimum required for cell viability or switch to serum-free media or serum alternatives.[13][14][15] |
| Riboflavin | A component of many media formulations that is autofluorescent. | If background from riboflavin is significant, consider using a specialized low-autofluorescence medium. |
Problem: Endogenous cellular components contribute to the overall background fluorescence.
Recommendation: Chemical quenching agents can be used to reduce autofluorescence. However, these are more commonly used in microscopy and may need optimization for plate-based assays.
-
Trypan Blue: This dye can quench autofluorescence, particularly in the green spectrum. It is typically added just before reading the plate.
-
Sudan Black B: Effective at reducing lipofuscin-based autofluorescence, but may introduce its own background in the red and far-red channels.[16][17][18][19][20]
Experimental Protocol: Trypan Blue Quenching for Plate-Based Assays
-
Perform the this compound assay as per your standard protocol.
-
Just before reading the fluorescence, add a small volume of Trypan Blue solution to each well to a final concentration of approximately 20 µg/ml to 2.0 mg/ml.[21][22] The optimal concentration should be determined empirically for your cell type and assay conditions.
-
Read the plate immediately. Do not incubate for extended periods as Trypan Blue can be toxic to live cells.[23]
Note: Trypan blue itself fluoresces in the far-red region, so it is not suitable if you are multiplexing with red fluorophores.[21][23]
Issue 2: Fixation-Induced Autofluorescence
Problem: Using aldehyde fixatives like formaldehyde or glutaraldehyde can increase autofluorescence.
Recommendation: If fixation is necessary, consider using an organic solvent like ice-cold methanol or ethanol, which tend to induce less autofluorescence than aldehyde-based fixatives.
Recommendation: Sodium borohydride (NaBH₄) can be used to reduce the fluorescent Schiff bases formed by aldehyde fixation.
Experimental Protocol: Sodium Borohydride Treatment
-
After fixation with an aldehyde-based fixative, wash the cells twice with phosphate-buffered saline (PBS).
-
Prepare a fresh solution of 1 mg/ml sodium borohydride in PBS. The solution will bubble as it dissolves; use it while it is actively bubbling.[24][25]
-
Incubate the cells with the sodium borohydride solution for 5-10 minutes at room temperature.[26][27]
-
Wash the cells three times with PBS.
-
Proceed with the this compound assay.
Quantitative Comparison of Autofluorescence Quenching Methods:
| Quenching Agent | Reduction in Autofluorescence | Notes |
| Sodium Borohydride | Variable, can be effective for aldehyde-induced autofluorescence. | Can increase autofluorescence in some tissues.[28] Must be freshly prepared. |
| Trypan Blue | Can provide an approximate 5-fold increase in signal-to-noise ratio.[21] | Shifts autofluorescence to longer wavelengths; not ideal for multiplexing with red dyes.[29] |
| Sudan Black B | 65-95% reduction depending on the filter set.[17] | May introduce background in red and far-red channels.[16][19] |
| TrueBlack™ | 89-93% reduction. | A commercial alternative to Sudan Black B with less background fluorescence.[30][31] |
Advanced Troubleshooting: Workflow and Pathway Considerations
Experimental Workflow for Minimizing Autofluorescence
Caspase-3 Activation Pathway
Understanding the signaling pathway that leads to caspase-3 activation can help in designing experiments and interpreting results. Autofluorescence issues can sometimes be circumvented by measuring other markers in the apoptotic pathway.
Alternative Strategy: Using Red-Shifted Caspase-3 Substrates
If autofluorescence in the blue-green spectrum cannot be sufficiently reduced, consider using a caspase-3 substrate with a red-shifted fluorophore. These substrates are cleaved by caspase-3 to release a fluorophore that emits light at longer wavelengths, where cellular and media autofluorescence is typically much lower.
Examples of Alternative Caspase-3 Substrates:
| Substrate | Fluorophore | Excitation (nm) | Emission (nm) | Advantages |
| Ac-DEVD-R110 | Rhodamine 110 | ~496 | ~520 | Emits in the green spectrum, avoiding some of the blue autofluorescence. |
| (z-DEVD)₂-R110 | Rhodamine 110 | ~499 | ~521 | A sensitive substrate for caspase-3. |
| Red-Caspase-3/7 Substrate | Sulfo-rhodamine | ~540 | ~570 | Emits in the orange-red spectrum, significantly reducing interference from cellular autofluorescence. |
By implementing these troubleshooting strategies and considering alternative approaches, researchers can significantly improve the quality and reliability of their this compound caspase-3 assay data.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 3. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 4. lunaphore.com [lunaphore.com]
- 5. IMDM, no phenol red - FAQs [thermofisher.com]
- 6. Phenol red-free cell culture media [bionordika.no]
- 7. qualitybiological.com [qualitybiological.com]
- 8. promocell.com [promocell.com]
- 9. ibidi.com [ibidi.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Animal Serum Alternatives to FBS | Thermo Fisher Scientific - US [thermofisher.com]
- 12. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. A change in (cell) culture: exploring alternatives to fetal calf serum | NC3Rs [nc3rs.org.uk]
- 15. researchgate.net [researchgate.net]
- 16. biotium.com [biotium.com]
- 17. What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Autofluorescence Quenching | Visikol [visikol.com]
- 19. zellbio.eu [zellbio.eu]
- 20. files.core.ac.uk [files.core.ac.uk]
- 21. med.virginia.edu [med.virginia.edu]
- 22. Trypan Blue staining method for quenching the autofluorescence of RPE cells for improving protein expression analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mellorlab.wordpress.com [mellorlab.wordpress.com]
- 25. researchgate.net [researchgate.net]
- 26. cambridge.org [cambridge.org]
- 27. protocols.io [protocols.io]
- 28. Management of autofluorescence in formaldehyde-fixed myocardium: choosing the right treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 29. The effect of trypan blue treatment on autofluorescence of fixed cells | Semantic Scholar [semanticscholar.org]
- 30. Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 31. atlantisbioscience.com [atlantisbioscience.com]
How to correct for background AMC fluorescence in control wells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals correct for background 7-Amino-4-methylcoumarin (AMC) fluorescence in control wells, ensuring the accuracy and reliability of their experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background fluorescence in control wells of an AMC-based assay?
High background fluorescence in control wells can originate from several sources, significantly impacting the accuracy of your results. Key contributors include:
-
Autohydrolysis of the Substrate: The AMC-conjugated substrate may spontaneously hydrolyze in the assay buffer, releasing free AMC and generating a fluorescent signal independent of enzyme activity.
-
Contaminated Reagents: Assay buffers, solvents (like DMSO used to dissolve compounds), or even the enzyme preparation itself can contain fluorescent contaminants.[1][2]
-
Intrinsic Fluorescence of Assay Components: Test compounds or other molecules in the reaction mixture may possess inherent fluorescent properties that overlap with the excitation and emission spectra of AMC.
-
Well Plate Interference: The type of microplate used can significantly affect background fluorescence. Some plastics may exhibit autofluorescence, and compounds can adsorb to the well surfaces, contributing to the signal.[3]
-
Instrument Noise: The fluorometer or plate reader itself can contribute to background signal due to electronic noise or light source instability.[1]
Q2: What are the essential control wells to include in my AMC-based assay?
To accurately determine enzyme activity and correct for background fluorescence, it is crucial to include the following control wells in your experimental setup:
-
Buffer-Only Control: Contains only the assay buffer. This control helps to determine the background fluorescence of the buffer itself and the microplate.
-
Substrate-Only Control (No-Enzyme Control): Contains the assay buffer and the AMC-conjugated substrate, but no enzyme. This is a critical control for measuring the rate of substrate autohydrolysis.[4]
-
Enzyme-Only Control (No-Substrate Control): Contains the assay buffer and the enzyme, but no substrate. This control measures the intrinsic fluorescence of the enzyme preparation.
-
Vehicle Control: If test compounds are dissolved in a solvent (e.g., DMSO), this control contains the assay buffer, enzyme, substrate, and the solvent at the same concentration as in the experimental wells. This helps to account for any effect the solvent may have on the assay.[4]
-
Positive Control: Contains the enzyme and substrate, and a known activator or inhibitor. This control ensures that the assay is performing as expected.[4]
-
Negative Control (Inhibitor Control): Contains the enzyme, substrate, and a known inhibitor of the enzyme. This helps to define the baseline for an inhibited reaction.
Q3: How do I properly subtract the background fluorescence from my experimental wells?
Accurate background correction is essential for obtaining reliable data. The most common method is to subtract the fluorescence signal of the appropriate control from the signal of the experimental wells.
The standard approach is to subtract the average fluorescence of the substrate-only (no-enzyme) control from all other wells containing the substrate. This correction accounts for the fluorescence originating from substrate autohydrolysis and any intrinsic fluorescence from the buffer and microplate.[4]
Corrected Fluorescence = (Fluorescence of Experimental Well) - (Average Fluorescence of Substrate-Only Control)
For assays involving test compounds, it is also important to consider the intrinsic fluorescence of the compounds themselves. This can be assessed by measuring the fluorescence of wells containing the buffer and the compound at the relevant concentration, without the enzyme or substrate.
Troubleshooting Guide
High Fluorescence in "Substrate-Only" (No-Enzyme) Control Wells
| Potential Cause | Recommended Solution |
| Substrate Autohydrolysis | Optimize assay conditions such as pH and temperature to minimize spontaneous breakdown. If possible, choose a more stable substrate conjugate. |
| Contaminated Buffer or Water | Prepare fresh buffers using high-purity water and reagents. Filter-sterilize buffers to remove any particulate contaminants. |
| Fluorescent Contaminants in Substrate | Use a high-purity grade of the AMC-conjugated substrate. If contamination is suspected, purify the substrate or purchase from a different supplier. |
| Light Exposure | Protect the AMC substrate and prepared plates from light to prevent photobleaching and degradation, which can lead to increased background.[5] |
High Fluorescence in "Enzyme-Only" (No-Substrate) Control Wells
| Potential Cause | Recommended Solution |
| Intrinsic Fluorescence of Enzyme Preparation | Purify the enzyme to remove any fluorescent contaminants. If using a crude lysate, consider a partial purification step. |
| Contaminated Buffer Components | As mentioned above, ensure the purity of all buffer components and the water used for their preparation. |
Experimental Protocols
Protocol for Setting Up Control and Experimental Wells in a 96-Well Plate
This protocol outlines the setup for a typical enzyme inhibition assay using an AMC-conjugated substrate.
Reagents:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)
-
Enzyme Stock Solution
-
AMC-Substrate Stock Solution
-
Test Compound Stock Solution (dissolved in DMSO)
-
Vehicle (DMSO)
-
Known Inhibitor Stock Solution
Procedure:
-
Prepare Working Solutions:
-
Dilute the enzyme stock solution to the desired final concentration in assay buffer.
-
Dilute the AMC-substrate stock solution to the desired final concentration in assay buffer.
-
Prepare serial dilutions of the test compound in assay buffer containing a constant percentage of DMSO.
-
Prepare a working solution of the known inhibitor in assay buffer.
-
-
Plate Layout: Design a plate map that includes all necessary controls in triplicate.
-
Pipetting Steps:
-
Buffer-Only Wells: Add assay buffer to these wells.
-
Substrate-Only Wells: Add assay buffer and the AMC-substrate working solution.
-
Enzyme-Only Wells: Add assay buffer and the enzyme working solution.
-
Experimental Wells: Add the enzyme working solution and the test compound dilutions.
-
Vehicle Control Wells: Add the enzyme working solution and the assay buffer containing the same concentration of DMSO as the experimental wells.
-
Positive Control (No Inhibition): Add the enzyme working solution and assay buffer.
-
Negative Control (Maximal Inhibition): Add the enzyme working solution and the known inhibitor working solution.
-
-
Pre-incubation: Pre-incubate the plate at the desired assay temperature for 10-15 minutes to allow the enzyme and compounds to interact.
-
Initiate the Reaction: Add the AMC-substrate working solution to all wells except the "Buffer-Only" and "Enzyme-Only" controls.
-
Read Fluorescence: Immediately place the plate in a pre-warmed fluorometer and measure the fluorescence intensity at the appropriate excitation and emission wavelengths for AMC (typically Ex: 340-360 nm, Em: 440-460 nm).[6][7] Collect data kinetically over a set period.
Data Presentation
Table 1: Expected Relative Fluorescence in Control and Experimental Wells
This table summarizes the expected sources of fluorescence and the relative signal intensity for each well type.
| Well Type | Components | Primary Source of Fluorescence | Expected Relative Fluorescence |
| Buffer-Only | Assay Buffer | Buffer components, microplate | Very Low |
| Substrate-Only | Buffer + Substrate | Substrate autohydrolysis | Low to Moderate |
| Enzyme-Only | Buffer + Enzyme | Intrinsic fluorescence of enzyme prep | Very Low to Low |
| Experimental | Buffer + Enzyme + Substrate + Compound | Enzymatic cleavage of substrate | Variable (dependent on compound activity) |
| Vehicle Control | Buffer + Enzyme + Substrate + Vehicle | Enzymatic cleavage of substrate | High (uninhibited enzyme activity) |
| Positive Control | Buffer + Enzyme + Substrate | Enzymatic cleavage of substrate | High (uninhibited enzyme activity) |
| Negative Control | Buffer + Enzyme + Substrate + Inhibitor | Substrate autohydrolysis | Low (inhibited enzyme activity) |
Visualizations
Experimental Workflow for AMC-Based Assay
Caption: Workflow for an AMC-based enzyme inhibition assay.
Logical Relationship of Controls for Background Correction
Caption: Components of fluorescence signal in an experimental well.
References
- 1. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. pcrbio.com [pcrbio.com]
- 3. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. static.igem.org [static.igem.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Ac-DNLD-AMC stability and proper storage conditions to avoid degradation
Welcome to the technical support center for the fluorogenic caspase-3 substrate, Ac-DNLD-AMC (N-acetyl-L-α-aspartyl-L-asparaginyl-L-leucyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-α-asparagine). This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper handling of this compound to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for lyophilized this compound?
A1: Lyophilized this compound should be stored at -20°C in a desiccated environment.[1][2] Under these conditions, the peptide is stable for at least one to four years.[1][2][3]
Q2: How should I reconstitute this compound?
A2: It is recommended to reconstitute this compound in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO). For example, reconstituting in DMSO can yield a 1 mg/ml stock solution. Some protocols suggest that formic acid can also be used for solubilization.[2]
Q3: What are the proper storage conditions for reconstituted this compound?
A3: Once reconstituted, it is crucial to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.[4][5] Store the aliquots at -20°C or, for longer-term storage, at -80°C. Solutions in DMSO are generally stable for up to 1-2 months at -20°C and for up to 6 months at -80°C when stored properly and protected from light.[4][6]
Q4: Why is it important to avoid repeated freeze-thaw cycles?
A4: Repeatedly freezing and thawing a solution of this compound can significantly alter its stability and lead to degradation of the peptide.[4][5] This can result in decreased substrate performance and inaccurate experimental results.
Q5: How does pH affect the stability of this compound?
A5: The fluorescence of the cleaved AMC fluorophore is stable over a broad pH range of 3-11. However, the peptide bond itself may be susceptible to hydrolysis at extreme pH values. For optimal performance and stability in assays, it is recommended to use a buffer system within a neutral pH range, such as HEPES buffer at pH 7.2-7.5.[4]
Q6: Is this compound sensitive to light?
A6: Yes, as a fluorescent compound, this compound and its cleaved fluorophore (AMC) can be susceptible to photobleaching upon prolonged exposure to light.[7] It is recommended to store solutions in the dark and minimize light exposure during experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background fluorescence in the assay | 1. Degraded this compound substrate. 2. Contaminated buffer or reagents. | 1. Use a fresh aliquot of this compound solution. Ensure proper storage conditions have been maintained. 2. Prepare fresh buffers and use high-purity reagents. |
| Low or no signal despite expected caspase-3 activity | 1. Degraded this compound substrate. 2. Incorrect buffer composition or pH. | 1. Verify the integrity of the substrate by running a positive control with purified active caspase-3. 2. Ensure the assay buffer is at the optimal pH (typically 7.2-7.5) and contains necessary components like DTT.[4] |
| Inconsistent results between experiments | 1. Inconsistent handling of this compound (e.g., multiple freeze-thaw cycles). 2. Variation in light exposure during incubation. | 1. Strictly adhere to the practice of aliquoting the reconstituted substrate to avoid freeze-thaw cycles. 2. Protect the assay plate from light during incubation and reading. |
Quantitative Data on Stability
While specific quantitative stability data for this compound is limited in publicly available literature, the following table summarizes the stability of the closely related and commonly used caspase-3 substrate, Ac-DEVD-AMC, which can be used as a reliable proxy.
| Condition | Form | Storage Temperature | Duration of Stability |
| Recommended Storage | Lyophilized | -20°C | ≥ 4 years[3] |
| Reconstituted in DMSO | -20°C | 1-2 months[4][5] | |
| Reconstituted in DMSO | -80°C | 6 months[6] | |
| Freeze-Thaw Cycles | Reconstituted in DMSO | -20°C | Repeated cycles strongly discouraged as they greatly alter product stability.[4][5] |
| pH Stability (of AMC fluorophore) | Aqueous Solution | Room Temperature | Stable between pH 3 and 11. |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol is adapted from established methods for testing peptide stability and can be used to evaluate the integrity of your this compound stock.
Objective: To determine the relative amount of intact this compound after exposure to specific conditions (e.g., multiple freeze-thaw cycles, prolonged storage at -20°C, light exposure).
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
-
Fluorescence detector
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN)
-
Purified active caspase-3 (positive control)
-
Assay buffer (e.g., 100 mM HEPES, 10% sucrose, 5 mM DTT, pH 7.2)
Methodology:
-
Sample Preparation:
-
Control (T=0): Dilute a fresh aliquot of your this compound stock solution in the assay buffer to a final concentration suitable for HPLC analysis. This will serve as your 100% intact reference.
-
Test Samples: Subject aliquots of your this compound stock solution to the desired stress condition (e.g., 1, 3, 5, and 10 freeze-thaw cycles; storage at -20°C for 1, 2, and 3 months; exposure to ambient light for 24 hours). After treatment, dilute the samples in the assay buffer to the same final concentration as the control.
-
-
RP-HPLC Analysis:
-
Inject the control and test samples onto the C18 column.
-
Elute the peptide using a linear gradient of Mobile Phase B in Mobile Phase A (e.g., 5% to 95% B over 30 minutes).
-
Monitor the elution profile using a fluorescence detector with excitation and emission wavelengths set for AMC (e.g., Ex: 340-360 nm, Em: 440-460 nm).[2]
-
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound in the chromatogram of the control sample.
-
In the chromatograms of the test samples, quantify the area of the peak corresponding to the intact peptide.
-
Calculate the percentage of remaining intact peptide in each test sample relative to the control sample.
-
Any new peaks appearing in the chromatograms of the test samples may correspond to degradation products.
-
-
Functional Confirmation (Optional):
-
Incubate the control and stressed samples with active caspase-3 in the assay buffer.
-
Measure the rate of fluorescence increase. A decrease in the rate of AMC release for the stressed samples compared to the control would indicate functional degradation of the substrate.
-
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Caspase-3 signaling pathway in apoptosis.
Caption: Troubleshooting logic for unstable this compound results.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. researchgate.net [researchgate.net]
- 3. A SIMPLE FLUORESCENT LABELING METHOD FOR STUDIES OF PROTEIN OXIDATION, PROTEIN MODIFICATION, AND PROTEOLYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. iris-biotech.de [iris-biotech.de]
Validation & Comparative
A Head-to-Head Comparison of Caspase-3 Substrates: Ac-DNLD-AMC vs. Ac-DEVD-AMC
In the landscape of apoptosis research and drug discovery, the accurate measurement of caspase-3 activity is paramount. As a key executioner caspase, its activity is a reliable indicator of programmed cell death. Fluorogenic substrates are indispensable tools for this purpose, with Ac-DEVD-AMC being the most conventionally used substrate. However, the emergence of alternative substrates, such as Ac-DNLD-AMC, necessitates a detailed comparison to guide researchers in selecting the optimal tool for their specific experimental needs. This guide provides an objective comparison of the performance of this compound and Ac-DEVD-AMC, supported by available experimental data.
Performance Characteristics: A Data-Driven Comparison
The choice of a caspase-3 substrate hinges on key performance indicators such as specificity and affinity for the enzyme. While both this compound and Ac-DEVD-AMC are fluorogenic substrates that release 7-amino-4-methylcoumarin (AMC) upon cleavage by caspase-3, their peptide sequences confer distinct properties.
The DEVD sequence in Ac-DEVD-AMC is derived from the cleavage site of PARP (poly (ADP-ribose) polymerase), a well-known caspase-3 substrate.[1][2] This has made it a widely adopted substrate for measuring the activity of caspase-3 and the closely related caspase-7.[3] The DNLD sequence in this compound, on the other hand, was identified through computational screening and has been shown to offer higher selectivity for caspase-3.
Below is a summary of the available quantitative data comparing the two substrates. The inhibitory constants (Kiapp) of the corresponding aldehyde inhibitors (Ac-DNLD-CHO and Ac-DEVD-CHO) are presented as a proxy for the affinity of the substrates for various caspases. A lower Kiapp value indicates a higher affinity.
| Parameter | This compound (from Ac-DNLD-CHO data) | Ac-DEVD-AMC (from Ac-DEVD-CHO data) | Reference |
| Specificity (Cleavage by) | Caspase-3 | Caspase-3, Caspase-7, Caspase-8 | [4] |
| Kiapp for Caspase-3 (nM) | 0.68 | 0.288 | [4] |
| Kiapp for Caspase-7 (nM) | 55.7 | 4.48 | [4] |
| Kiapp for Caspase-8 (nM) | >200 | 0.597 | [4] |
| Kiapp for Caspase-9 (nM) | >200 | 1.35 | [4] |
| Excitation Wavelength (nm) | Not explicitly found, expected to be similar to Ac-DEVD-AMC (~340-380 nm) | ~340-380 | [1][5] |
| Emission Wavelength (nm) | Not explicitly found, expected to be similar to Ac-DEVD-AMC (~440-460 nm) | ~440-460 | [1][5] |
Note: The Kiapp values are for the aldehyde inhibitors (Ac-DNLD-CHO and Ac-DEVD-CHO) and are used here to infer the substrate affinity.
The data strongly suggests that while both substrates are potent for caspase-3, This compound exhibits significantly higher specificity for caspase-3 .[4] Ac-DEVD-AMC, in contrast, is a broader substrate, showing considerable activity with caspases-7 and -8.[4] This makes this compound a more suitable choice for assays where the specific activity of caspase-3 needs to be distinguished from that of other executioner caspases.
Signaling Pathway and Experimental Workflow
To visualize the underlying biochemical process and the experimental procedure, the following diagrams are provided.
The diagram above illustrates the fundamental principle of the assay. Active caspase-3 recognizes and cleaves the peptide sequence of the substrate, liberating the fluorescent AMC molecule. The increase in fluorescence intensity is directly proportional to the caspase-3 activity.
This workflow outlines the key steps for performing a caspase-3 activity assay using either this compound or Ac-DEVD-AMC. The specific concentrations and incubation times will need to be optimized for the experimental system being used.
Experimental Protocols
The following are detailed methodologies for conducting a caspase-3 activity assay. While the protocol is written with Ac-DEVD-AMC as the example, it can be readily adapted for this compound by substituting the substrate.
I. Reagent Preparation
-
Assay Buffer (1X):
-
20 mM HEPES (pH 7.5)
-
10% Glycerol
-
2 mM DTT (Dithiothreitol)
-
Prepare fresh before use.[1]
-
-
Cell Lysis Buffer (1X):
-
10 mM Tris-HCl (pH 7.5)
-
10 mM NaH2PO4/NaHPO4 (pH 7.5)
-
130 mM NaCl
-
1% Triton™ X-100
-
10 mM Sodium Pyrophosphate
-
Store at 4°C.[1]
-
-
Substrate Stock Solution (10 mM):
-
Dissolve Ac-DEVD-AMC or this compound in DMSO.
-
Store at -20°C in light-protected aliquots.[6]
-
-
AMC Standard Stock Solution (10 mM):
-
Dissolve 7-amino-4-methylcoumarin in DMSO.
-
Store at -20°C.[6]
-
II. Cell Lysate Preparation
-
Induce apoptosis in your cell line of choice using a known stimulus. A negative control of non-apoptotic cells should be run in parallel.
-
For adherent cells, wash with ice-cold PBS and then lyse by adding Cell Lysis Buffer directly to the plate.
-
For suspension cells, pellet the cells, wash with ice-cold PBS, and then resuspend in Cell Lysis Buffer.
-
Incubate the lysate on ice for 10-30 minutes.[1]
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cell lysate) to a fresh, pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).
III. Caspase-3 Activity Assay
-
Prepare a reaction mixture in a 96-well black microplate. For each reaction, add:
-
50-100 µg of cell lysate protein
-
Assay Buffer to a final volume of 100 µl
-
-
Add 5 µl of the 10 mM substrate stock solution to each well to achieve a final concentration of 50 µM.[7]
-
Optional: To confirm that the measured activity is due to caspase-3, a separate reaction can be set up that includes a specific caspase-3 inhibitor (e.g., Ac-DEVD-CHO).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[1] The optimal incubation time may vary depending on the level of caspase-3 activity and should be determined empirically.
-
Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.[6]
IV. Data Analysis
-
Prepare a standard curve using the AMC standard stock solution to determine the concentration of AMC released in your samples.
-
Calculate the caspase-3 activity and express it as pmol of AMC released per minute per µg of protein.[7]
-
Compare the activity in apoptotic samples to that in non-apoptotic controls.
Conclusion
Both this compound and Ac-DEVD-AMC are effective fluorogenic substrates for the detection of caspase-3 activity. The primary distinction lies in their specificity. Ac-DEVD-AMC is a reliable and widely used substrate suitable for general apoptosis assays where the combined activity of executioner caspases (caspase-3 and -7) is of interest. In contrast, This compound offers a significant advantage in its high selectivity for caspase-3, making it the superior choice for studies that require the specific measurement of caspase-3 activity, free from the confounding influence of other caspases. Researchers should carefully consider the specific aims of their experiments when selecting between these two valuable tools.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SensoLyte® Homogeneous AMC Caspase-3/7 Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 4. Structural and functional definition of the specificity of a novel caspase-3 inhibitor, Ac-DNLD-CHO - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. advancedchemtech.com [advancedchemtech.com]
A Head-to-Head Comparison of Ac-DEVD-AMC and TUNEL Assays for Apoptosis Detection
For researchers, scientists, and drug development professionals navigating the complex landscape of apoptosis detection, selecting the optimal assay is paramount for generating accurate and reproducible data. This guide provides a comprehensive comparison of two widely used methods: the Ac-DEVD-AMC caspase-3 assay and the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay.
Apoptosis, or programmed cell death, is a fundamental biological process, and its dysregulation is implicated in a multitude of diseases, including cancer and neurodegenerative disorders. Consequently, the precise detection and quantification of apoptotic cells are crucial in both basic research and therapeutic development. The Ac-DEVD-AMC assay offers a biochemical approach by measuring the activity of a key executioner enzyme, caspase-3, while the TUNEL assay detects a hallmark morphological change of apoptosis: DNA fragmentation. This guide will delve into the principles, protocols, and performance of each assay, supported by experimental data, to empower researchers in making informed decisions for their specific experimental needs.
At a Glance: Key Differences and Performance
| Feature | Ac-DEVD-AMC Assay | TUNEL Assay |
| Principle | Measures the enzymatic activity of caspase-3, a key executioner caspase in the apoptotic cascade. | Detects DNA fragmentation by labeling the 3'-hydroxyl termini of DNA breaks.[1] |
| Stage of Apoptosis Detected | Early to mid-stage (caspase activation precedes significant DNA fragmentation). | Mid to late-stage (detects the downstream event of DNA fragmentation). |
| Assay Type | Fluorometric, typically performed on cell lysates. | Primarily imaging-based (microscopy) or flow cytometry on fixed and permeabilized cells or tissue sections.[1] |
| Quantitative Capability | Highly quantitative, providing a continuous measure of enzyme activity. | Can be quantitative with image analysis software or flow cytometry, but often semi-quantitative. |
| Specificity | Highly specific for caspase-3 and caspase-7 activity. | Can also label necrotic cells or cells with DNA damage from other sources, requiring careful interpretation and controls.[2] |
| Throughput | High-throughput compatible (microplate reader format). | Can be adapted for high-throughput microscopy, but generally lower throughput than lysate-based assays. |
Performance Comparison: A Look at the Data
While direct quantitative comparisons of the fluorometric Ac-DEVD-AMC assay and the TUNEL assay in the same experimental system are not abundantly published, studies comparing activated caspase-3 immunohistochemistry (a method that also detects the active form of caspase-3) with the TUNEL assay provide valuable insights into their correlation.
A study evaluating apoptosis in histological sections of PC-3 subcutaneous xenografts found a good correlation (R = 0.75) between the apoptotic indices obtained using activated caspase-3 immunostaining and the TUNEL assay.[3][4] This suggests that while both assays are detecting apoptotic events, they may not identify the exact same population of cells at a single time point due to the different stages of apoptosis they measure. The same study reported an even higher correlation (R = 0.89) between activated caspase-3 and another apoptosis marker, cleaved cytokeratin 18, highlighting the robustness of detecting caspase activation as an early apoptotic event.[3][4]
| Parameter | Activated Caspase-3 vs. TUNEL Assay |
| Correlation Coefficient (R) | 0.75[3][4] |
Signaling Pathways and Assay Principles
To understand the basis of each assay, it is essential to visualize their position within the apoptotic signaling cascade.
Caption: Caspase-3 activation pathway and the principle of the Ac-DEVD-AMC assay.
The Ac-DEVD-AMC assay is based on the proteolytic activity of caspase-3.[5][6][7] The synthetic substrate, Ac-DEVD-AMC, contains the caspase-3 recognition sequence (DEVD) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).[5][7] In apoptotic cells, activated caspase-3 cleaves the substrate, releasing free AMC, which emits a fluorescent signal that can be quantified.[5][7]
Caption: Principle of the TUNEL assay for detecting DNA fragmentation.
The TUNEL assay identifies DNA fragmentation, a later event in apoptosis. The enzyme Terminal deoxynucleotidyl Transferase (TdT) is used to incorporate labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTP) onto the 3'-hydroxyl ends of fragmented DNA.[8][9] These labeled DNA ends can then be visualized by fluorescence microscopy or quantified by flow cytometry.[9]
Experimental Protocols
Below are detailed methodologies for performing the Ac-DEVD-AMC and TUNEL assays on cultured cells.
Ac-DEVD-AMC Caspase-3 Assay Protocol (for 96-well plate format)
Materials:
-
Cells cultured in a 96-well plate
-
Apoptosis-inducing agent
-
Cell Lysis Buffer (e.g., 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4, pH 7.5, 130 mM NaCl, 1% Triton™ X-100, 10 mM NaPPi)[5]
-
2X Reaction Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)[5]
-
Ac-DEVD-AMC substrate (1 mM stock in DMSO)[5]
-
Fluorometric microplate reader (Excitation: ~380 nm, Emission: ~460 nm)[5][7]
Procedure:
-
Cell Culture and Treatment: Seed cells in a 96-well plate at an optimal density and culture overnight. Treat cells with the desired apoptosis-inducing agent for the appropriate duration. Include untreated cells as a negative control.
-
Cell Lysis:
-
For adherent cells, remove the culture medium and wash the cells once with ice-cold PBS. Add 30-50 µL of ice-cold Cell Lysis Buffer to each well and incubate on ice for 10 minutes.[10]
-
For suspension cells, centrifuge the plate at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in 30-50 µL of ice-cold Cell Lysis Buffer. Incubate on ice for 10 minutes.
-
-
Caspase-3 Activity Assay:
-
Prepare the 1X Reaction Buffer by diluting the 2X stock and adding DTT to a final concentration of 5-10 mM immediately before use.[5][10]
-
Prepare the substrate solution by diluting the Ac-DEVD-AMC stock to a final concentration of 20-50 µM in the 1X Reaction Buffer.[5][6]
-
Add an equal volume (e.g., 30-50 µL) of the substrate solution to each well containing cell lysate.
-
-
Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours, protected from light.[5] Measure the fluorescence intensity using a microplate reader with excitation at approximately 380 nm and emission between 420-460 nm.[10]
-
Data Analysis: The fold-increase in caspase-3 activity can be determined by comparing the fluorescence readings of the treated samples to the untreated controls.
TUNEL Assay Protocol (for Adherent Cells on Coverslips)
Materials:
-
Cells cultured on sterile coverslips in a multi-well plate
-
Apoptosis-inducing agent
-
Phosphate-Buffered Saline (PBS)
-
Permeabilization Solution (e.g., 0.25% Triton™ X-100 in PBS)[9][11]
-
TUNEL Reaction Mixture (containing TdT enzyme and labeled dUTPs, as per manufacturer's instructions)
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with the apoptosis-inducing agent as described for the Ac-DEVD-AMC assay.
-
Fixation: Remove the culture medium and wash the cells once with PBS. Fix the cells by incubating with 4% paraformaldehyde for 15 minutes at room temperature.[9][11]
-
Permeabilization: Wash the fixed cells twice with PBS. Permeabilize the cells by incubating with 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature.[9][11]
-
TUNEL Reaction:
-
Wash the cells twice with deionized water.
-
Prepare the TUNEL reaction mixture according to the manufacturer's protocol.
-
Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes, protected from light.[9]
-
-
Washing and Counterstaining:
-
Wash the cells three times with PBS.
-
Incubate the cells with a nuclear counterstain (e.g., DAPI) for 5-10 minutes.
-
-
Mounting and Visualization: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using an appropriate mounting medium. Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit fluorescence at the appropriate wavelength for the label used, and their nuclei will be co-localized with the nuclear counterstain.
Conclusion: Choosing the Right Assay for Your Research
Both the Ac-DEVD-AMC and TUNEL assays are powerful tools for the detection of apoptosis. The choice between them depends largely on the specific research question and experimental setup.
-
For high-throughput screening of compounds that induce apoptosis or for obtaining highly quantitative data on the kinetics of apoptosis induction, the Ac-DEVD-AMC assay is often the preferred method. Its early detection of caspase-3 activation provides a sensitive and specific measure of the commitment of a cell to the apoptotic pathway.
-
For morphological studies, analysis of apoptosis in tissue sections, or when a later-stage marker of apoptosis is desired, the TUNEL assay is an excellent choice. It provides spatial information and allows for the visualization of apoptotic cells within the context of surrounding tissue or cell populations.
Ultimately, a multi-parametric approach, potentially combining an early marker like caspase activation with a later marker like DNA fragmentation, can provide the most comprehensive and robust assessment of apoptosis in any experimental system.
References
- 1. Apoptotic DNA fragmentation - Wikipedia [en.wikipedia.org]
- 2. assaygenie.com [assaygenie.com]
- 3. Comparison of immunohistochemistry for activated caspase-3 and cleaved cytokeratin 18 with the TUNEL method for quantification of apoptosis in histological sections of PC-3 subcutaneous xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Use TUNEL Assays to Assess DNA Fragmentation | AAT Bioquest [aatbio.com]
- 9. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Unveiling the Specificity of Ac-DNLD-AMC: A Comparative Guide for Caspase-3 Research
For researchers in apoptosis, neuroscience, and cancer biology, the precise measurement of caspase-3 activity is paramount. The fluorogenic substrate Ac-DNLD-AMC has emerged as a tool for this purpose, but a critical question remains: how specific is it? This guide provides a comprehensive comparison of this compound with other caspase substrates, supported by experimental data, to inform your research decisions.
Executive Summary
The peptide substrate Acetyl-Aspartyl-Asparaginyl-Leucyl-Aspartyl-7-Amino-4-methylcoumarin (this compound) demonstrates a high degree of selectivity for caspase-3 over other executioner and initiator caspases. Experimental evidence indicates that while this compound is efficiently cleaved by caspase-3, its hydrolysis by caspases-7, -8, and -9 is negligible[1]. This specificity contrasts with the broader reactivity profile of the commonly used caspase-3 substrate, Ac-DEVD-AMC, which shows significant cross-reactivity with other caspases. This makes this compound a superior choice for assays requiring the specific quantification of caspase-3 activity.
Performance Comparison
The selectivity of this compound for caspase-3 is a key differentiator from other commercially available caspase substrates. The following table summarizes the comparative performance based on available data.
| Substrate | Primary Target | Cross-Reactivity with Other Caspases | Notes |
| This compound | Caspase-3 | Very low to negligible with Caspase-7, -8, and -9 [1] | Offers high specificity for caspase-3, minimizing confounding signals from other caspases. |
| Ac-DEVD-AMC | Caspase-3 | High with Caspase-7; also cleaved by Caspase-8[1] | A widely used but less specific substrate for caspase-3. |
| Ac-VEID-AMC | Caspase-6 | Moderate with other caspases | Primarily used for measuring caspase-6 activity. |
| Ac-LEHD-AMC | Caspase-9 | Moderate with other caspases | Primarily used for measuring caspase-9 activity. |
| Ac-IETD-AMC | Caspase-8 | Moderate with other caspases | Primarily used for measuring caspase-8 activity. |
Experimental Data
A study directly comparing the cleavage of a fluorogenic substrate with the DNLD sequence (Ac-DNLD-MCA) to the DEVD sequence by different caspases highlights the superior specificity of the DNLD sequence for caspase-3.
Relative Cleavage Activity of Ac-DNLD-MCA by Various Caspases
| Caspase | Relative Cleavage of Ac-DNLD-MCA |
| Caspase-3 | +++ |
| Caspase-7 | - |
| Caspase-8 | - |
| Caspase-9 | - |
| Data derived from qualitative assessment of graphical data presented in a referenced study.[1] +++ indicates efficient cleavage, while - indicates negligible cleavage. |
This data clearly illustrates that the DNLD tetrapeptide sequence is selectively recognized and cleaved by caspase-3, while caspases-7, -8, and -9 show virtually no activity towards this substrate[1].
Signaling Pathways and Experimental Workflow
To understand the significance of specific caspase-3 measurement, it is crucial to visualize its central role in the apoptosis signaling cascade.
Figure 1: Caspase-3 is a key executioner caspase activated by both the extrinsic and intrinsic apoptotic pathways.
The following diagram illustrates a typical workflow for assessing caspase-3 activity using a fluorogenic substrate like this compound.
Figure 2: A generalized workflow for the fluorometric measurement of caspase-3 activity in cell lysates.
Experimental Protocols
The following is a generalized protocol for a caspase-3 activity assay using a fluorogenic substrate. This protocol can be adapted for use with this compound.
Objective: To measure caspase-3 activity in cell lysates.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
Protein quantification assay (e.g., BCA or Bradford)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
-
This compound fluorogenic substrate (stock solution in DMSO)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Cell Culture and Treatment: Plate cells at a desired density and treat with an apoptosis-inducing agent or vehicle control for the desired time.
-
Cell Lysis:
-
Harvest cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in cell lysis buffer and incubate on ice for 20-30 minutes.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic extract).
-
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Setup:
-
In a 96-well black microplate, add a consistent amount of protein lysate (e.g., 20-50 µg) to each well.
-
Bring the total volume in each well to a consistent amount (e.g., 90 µL) with assay buffer.
-
Prepare a blank well containing only assay buffer.
-
-
Substrate Addition:
-
Prepare a working solution of this compound in assay buffer. The final concentration in the well should be optimized, but a starting point of 20-50 µM is common.
-
Add the substrate solution (e.g., 10 µL) to each well to initiate the reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for 1-2 hours. Use an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm for AMC.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the blank well) from all readings.
-
Calculate the rate of AMC release (change in fluorescence over time).
-
Normalize the activity to the protein concentration of the lysate.
-
Conclusion
The available data strongly supports the use of this compound as a highly selective substrate for the measurement of caspase-3 activity. Its minimal cross-reactivity with other caspases, particularly caspase-7, makes it a valuable tool for researchers seeking to dissect the specific role of caspase-3 in complex biological processes. For studies where the distinction between caspase-3 and other caspase activities is critical, this compound offers a more precise and reliable alternative to broader-spectrum substrates like Ac-DEVD-AMC.
References
Validating the Specificity of Ac-DNLD-AMC for Caspase-3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of caspase-3 activity is paramount in apoptosis research and the development of novel therapeutics targeting this critical executioner caspase. The fluorogenic substrate, Ac-DNLD-AMC, has been designed for enhanced specificity towards caspase-3. This guide provides a comprehensive comparison of this compound with the conventional substrate, Ac-DEVD-AMC, and details a robust experimental protocol to validate its specificity using a caspase-3 inhibitor.
Unveiling Specificity: this compound vs. Ac-DEVD-AMC
The classical caspase-3 substrate, Ac-DEVD-AMC, is widely utilized but exhibits cross-reactivity with other caspases, most notably caspase-7, which shares a similar substrate recognition sequence.[1][2] This lack of absolute specificity can lead to confounding results when trying to isolate the activity of caspase-3.
The development of substrates with alternative peptide sequences, such as this compound, aims to address this limitation. Research on the closely related inhibitor, Ac-DNLD-CHO, has demonstrated a significantly higher selectivity for caspase-3 over other caspases, including caspase-7, -8, and -9, when compared to the DEVD sequence.[3] This suggests that the DNLD sequence is more specifically recognized by the active site of caspase-3.
Comparative Inhibitor Specificity
To illustrate the enhanced specificity of the DNLD sequence, the following table summarizes the apparent inhibitory constants (Kiapp) of Ac-DNLD-CHO and Ac-DEVD-CHO against various caspases. A lower Kiapp value indicates a more potent and specific inhibition.
| Inhibitor | Caspase-3 Kiapp (nM) | Caspase-7 Kiapp (nM) | Caspase-8 Kiapp (nM) | Caspase-9 Kiapp (nM) |
| Ac-DNLD-CHO | 0.68 | 55.7 | >200 | >200 |
| Ac-DEVD-CHO | 0.288 | 4.48 | 0.597 | 1.35 |
Data sourced from Yoshimori et al., 2007.[3]
As the data indicates, Ac-DNLD-CHO is significantly more selective for caspase-3, with its inhibitory potency being approximately 82 times greater for caspase-3 than for caspase-7.[3] In contrast, Ac-DEVD-CHO inhibits caspases-3, -7, -8, and -9 with comparable potencies.[3]
Visualizing the Apoptotic Pathway
The following diagram illustrates the central role of caspase-3 in the apoptotic signaling cascade.
Caption: Caspase-3 activation cascade in apoptosis.
Experimental Protocol: Validating this compound Specificity
This protocol outlines the steps to validate the specificity of this compound for caspase-3 activity in cell lysates using the specific caspase-3 inhibitor, Ac-DEVD-CHO.
I. Reagent Preparation
-
Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA. Store at 4°C.
-
Assay Buffer: 20 mM HEPES (pH 7.4), 10% glycerol, 2 mM DTT. Prepare fresh.
-
This compound Substrate Stock (10 mM): Dissolve in DMSO. Store at -20°C, protected from light.
-
Ac-DEVD-AMC Substrate Stock (10 mM): Dissolve in DMSO. Store at -20°C, protected from light.
-
Ac-DEVD-CHO Inhibitor Stock (10 mM): Dissolve in DMSO. Store at -20°C.[4]
-
Cell Culture: Culture cells of interest to the desired confluency and induce apoptosis using a known stimulus (e.g., staurosporine, etoposide). Prepare a parallel culture of non-induced (control) cells.
II. Cell Lysate Preparation
-
Harvest both apoptotic and non-apoptotic cells by centrifugation.
-
Wash the cell pellets with ice-cold PBS.
-
Resuspend the cell pellets in ice-cold Lysis Buffer and incubate on ice for 15-20 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic extract) containing the caspases.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., Bradford or BCA).
III. Caspase Activity Assay
-
Assay Setup: In a 96-well black microplate, set up the following reactions in triplicate:
| Well Type | Apoptotic Lysate (20-50 µg protein) | Non-Apoptotic Lysate (20-50 µg protein) | Ac-DEVD-CHO (final conc. 200 nM) | This compound (final conc. 50 µM) | Ac-DEVD-AMC (final conc. 50 µM) | Assay Buffer |
| Test (DNLD) | + | - | - | + | - | to final volume |
| Inhibited (DNLD) | + | - | + | + | - | to final volume |
| Control (DEVD) | + | - | - | - | + | to final volume |
| Inhibited (DEVD) | + | - | + | - | + | to final volume |
| Negative Control | - | + | - | + | - | to final volume |
| Blank | - | - | - | - | - | to final volume |
-
Pre-incubation with Inhibitor: To the "Inhibited" wells, add the Ac-DEVD-CHO inhibitor and incubate at 37°C for 15 minutes. This allows the inhibitor to bind to caspase-3 before the addition of the substrate.
-
Initiate Reaction: Add the respective fluorogenic substrates (this compound or Ac-DEVD-AMC) to all wells.
-
Kinetic Measurement: Immediately place the microplate in a fluorescence plate reader and measure the fluorescence intensity every 5 minutes for 1-2 hours.
-
Excitation Wavelength: ~350-380 nm
-
Emission Wavelength: ~440-460 nm The optimal wavelengths may vary slightly depending on the instrument.
-
-
Data Analysis:
-
Subtract the blank reading from all measurements.
-
Plot the fluorescence intensity versus time for each reaction.
-
The rate of the reaction (slope of the linear portion of the curve) is proportional to the caspase activity.
-
Calculate the percentage of inhibition by the caspase-3 inhibitor for both substrates.
-
Expected Results and Interpretation
-
High Specificity of this compound: The caspase activity measured with this compound in apoptotic lysates should be significantly inhibited by Ac-DEVD-CHO. This would confirm that the cleavage of this compound is predominantly due to caspase-3 activity.
-
Cross-reactivity of Ac-DEVD-AMC: While the activity with Ac-DEVD-AMC will also be inhibited by Ac-DEVD-CHO, there might be some residual activity due to other caspases like caspase-7, which are less effectively inhibited by Ac-DEVD-CHO at the concentration used.
-
Low Background: The non-apoptotic cell lysates should show minimal to no fluorescence, indicating the absence of active caspases.
Visualizing the Experimental Workflow
The following diagram outlines the key steps in the experimental validation process.
Caption: Workflow for validating this compound specificity.
Alternative Approaches for Specificity Validation
While the use of a specific inhibitor is a robust method, other techniques can also be employed to assess substrate specificity:
-
Use of Recombinant Caspases: Performing the assay with a panel of purified, recombinant caspases (e.g., caspase-3, -7, -8, -9) can directly determine the cleavage efficiency of this compound by each enzyme.
-
siRNA-mediated Knockdown: Silencing the expression of caspase-3 or other caspases in cells using siRNA and then measuring the cleavage of this compound can provide cellular evidence of its specificity.
-
Mass Spectrometry-based Proteomics: Advanced proteomic approaches can identify the specific cleavage products in a complex cellular lysate, confirming which caspases are active and which substrates are being cleaved.
Conclusion
The validation of substrate specificity is a critical step in ensuring the reliability of caspase activity assays. The use of the highly selective caspase-3 substrate, this compound, in conjunction with a potent and specific inhibitor like Ac-DEVD-CHO, provides a powerful tool for accurately dissecting the role of caspase-3 in apoptosis and related cellular processes. This guide offers a comprehensive framework for researchers to confidently employ and validate this next-generation tool in their studies.
References
A Comparative Guide to Caspase-3 Assays: Evaluating Reproducibility and Precision
For researchers, scientists, and drug development professionals, the accurate measurement of caspase-3 activity is a cornerstone of apoptosis research. This guide provides a detailed comparison of the Ac-DNLD-AMC caspase-3 assay with other common alternatives, focusing on their reproducibility and precision. The information presented herein is supported by available experimental data to facilitate informed decisions for your research needs.
The selection of an appropriate caspase-3 assay is critical for obtaining reliable and reproducible data. Key performance indicators such as reproducibility (inter-assay and intra-assay variation) and precision are paramount. This guide delves into the specifics of the fluorogenic this compound assay and compares it with other widely used methods, including those employing the Ac-DEVD-AMC substrate and alternative detection technologies like colorimetric and luminometric assays.
Performance Comparison of Caspase-3 Assays
The following table summarizes the key performance characteristics of various caspase-3 assay methodologies. It is important to note that while Ac-DEVD-AMC is a more commonly cited substrate for caspase-3, this guide includes data on this compound where available. A notable challenge is the limited publicly available data on the reproducibility and precision of the this compound substrate itself.
| Assay Type | Substrate | Detection Method | Intra-Assay CV (%) | Inter-Assay CV (%) | Z'-Factor | Key Advantages | Key Disadvantages |
| Fluorogenic | This compound | Fluorescence | Data not available | Data not available | Data not available | Potential for high sensitivity. | Limited published performance data. |
| Fluorogenic | Ac-DEVD-AMC | Fluorescence | ~8%[1] | Data not available | 0.67[1] | High sensitivity, widely used and cited. | Potential for compound interference with fluorescence. |
| Luminogenic | Pro-luminescent DEVD | Luminescence | 8%[1] | Data not available | 0.92 | Excellent sensitivity and high signal-to-background ratio. | Requires a luminometer. |
| Colorimetric | DEVD-pNA | Absorbance | Data not available | Data not available | Data not available | Simple, requires standard absorbance reader. | Generally lower sensitivity compared to fluorescent or luminescent assays. |
| ELISA | N/A | Absorbance | 4.2%[2] | 7.4%[2] | Data not available | High specificity for cleaved caspase-3, quantitative. | More complex and time-consuming protocol. |
CV: Coefficient of Variation. A lower CV indicates higher precision. Z'-Factor: A statistical measure of assay quality, with values between 0.5 and 1.0 indicating an excellent assay.
Signaling Pathway of Caspase-3 Activation
Caspase-3 is a key executioner caspase in the apoptotic signaling cascade. Its activation can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The following diagram illustrates the central role of caspase-3 in apoptosis.
Caption: The central role of Caspase-3 in apoptotic signaling pathways.
Experimental Workflow for a Fluorogenic Caspase-3 Assay
The general workflow for a fluorogenic caspase-3 assay, such as one using this compound or Ac-DEVD-AMC, is outlined below. This procedure involves cell lysis, incubation with the fluorogenic substrate, and subsequent measurement of the fluorescent signal.
Caption: A typical workflow for a fluorogenic caspase-3 activity assay.
Detailed Experimental Protocols
1. General Protocol for a Fluorogenic Caspase-3 Assay (using Ac-DEVD-AMC)
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Reagent Preparation:
-
Lysis Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, and 10% glycerol.
-
Assay Buffer: 20 mM HEPES, pH 7.4, 10% glycerol, and 2 mM DTT.
-
Substrate Stock Solution: Dissolve Ac-DEVD-AMC in DMSO to a final concentration of 10 mM.
-
Substrate Working Solution: Dilute the substrate stock solution in Assay Buffer to a final concentration of 50 µM.
-
-
Procedure:
-
Induce apoptosis in cells using the desired method. Include a negative control of untreated cells.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in Lysis Buffer and incubate on ice for 15 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new tube.
-
Determine the protein concentration of the lysate.
-
In a 96-well black plate, add 50 µg of protein lysate to each well.
-
Add the Substrate Working Solution to each well to a final volume of 100 µL.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 460 nm using a fluorescence plate reader.[3][4][5][6]
-
2. General Protocol for a Colorimetric Caspase-3 Assay (using DEVD-pNA)
-
Reagent Preparation:
-
Lysis Buffer: As described for the fluorogenic assay.
-
Assay Buffer: As described for the fluorogenic assay.
-
Substrate Stock Solution: Dissolve DEVD-pNA in DMSO to a final concentration of 4 mM.
-
Substrate Working Solution: Dilute the substrate stock solution in Assay Buffer to a final concentration of 200 µM.
-
-
Procedure:
-
Follow steps 1-6 of the fluorogenic assay protocol to prepare the cell lysate.
-
In a 96-well clear plate, add 50-200 µg of protein lysate to each well.
-
Add the Substrate Working Solution to each well to a final volume of 100 µL.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.
-
3. General Protocol for a Luminogenic Caspase-3/7 Assay (e.g., Caspase-Glo® 3/7)
-
Reagent Preparation:
-
Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
-
Procedure:
-
Plate cells in a 96-well white-walled plate and induce apoptosis.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents of the wells by gentle shaking for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours.
-
Measure the luminescence using a plate-reading luminometer.[7]
-
Conclusion
The choice of a caspase-3 assay depends on the specific requirements of the experiment, including the desired sensitivity, throughput, and available instrumentation. While the this compound substrate is available, there is a notable lack of published data on its performance characteristics, making a direct comparison of its reproducibility and precision challenging. The Ac-DEVD-AMC-based fluorogenic assays and the luminogenic Caspase-Glo® 3/7 assay offer high sensitivity and have demonstrated good to excellent Z'-factor values, indicating their suitability for high-throughput screening. The luminogenic assay, in particular, shows a very high Z'-factor, suggesting exceptional performance. The ELISA for cleaved caspase-3 provides excellent precision with low intra- and inter-assay CVs. Colorimetric assays, while simpler and more cost-effective, generally offer lower sensitivity. For robust and reliable quantification of caspase-3 activity, it is crucial to select an assay with well-characterized performance metrics and to perform appropriate validation experiments within your own laboratory setting.
References
- 1. Chemotherapeutic-Induced Apoptosis – A Phenotype for Pharmacogenomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Caspase 3 (Cleaved) ELISA Kit (KHO1091) - Invitrogen [thermofisher.com]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. promega.com [promega.com]
A Comparative Guide to the Sensitivity of Ac-DNLD-AMC and Other Fluorescent Probes for Caspase-3 Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the fluorescent probe Ac-DNLD-AMC with other commonly used substrates for the detection of caspase-3 activity, a key biomarker in apoptosis research. The following sections present a comprehensive analysis of their sensitivity, specificity, and supporting experimental data to aid in the selection of the most appropriate reagent for your research needs.
Introduction to Caspase-3 and Fluorescent Probes
Caspase-3 is a critical executioner caspase in the apoptotic pathway. Its activation from the inactive zymogen, procaspase-3, is a central event leading to the cleavage of various cellular substrates and the morphological changes associated with programmed cell death. The enzymatic activity of caspase-3 is therefore a reliable indicator of apoptosis.
Fluorogenic substrates are invaluable tools for measuring caspase-3 activity. These probes typically consist of a specific peptide recognition sequence linked to a fluorescent reporter molecule, such as 7-amino-4-methylcoumarin (AMC). When the peptide sequence is cleaved by active caspase-3, the AMC molecule is released, resulting in a measurable increase in fluorescence. The rate of this fluorescence increase is directly proportional to the caspase-3 activity in the sample.
This compound: A Highly Specific Probe for Caspase-3
This compound is a fluorogenic substrate designed for the sensitive and specific measurement of caspase-3 activity. A key advantage of the DNLD recognition sequence is its high selectivity for caspase-3. While the commonly used DEVD sequence can also be cleaved by other caspases, such as caspase-7, -8, and -9, studies have shown that the DNLD sequence is cleaved as efficiently as DEVD by caspase-3 but is a poor substrate for caspases-7, -8, and -9.[1] This enhanced specificity makes this compound a superior choice for assays aiming to exclusively measure caspase-3 activity.
Quantitative Comparison of Fluorescent Probes
The sensitivity of a fluorescent probe is determined by its kinetic parameters, specifically the Michaelis constant (Km) and the catalytic rate constant (kcat). The Km value represents the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax), and a lower Km indicates a higher affinity of the enzyme for the substrate. The kcat value, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second. The catalytic efficiency of an enzyme for a particular substrate is best represented by the kcat/Km ratio.
| Substrate | Fluorophore | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Excitation (nm) | Emission (nm) |
| Ac-DEVD-AMC | AMC | 10[2] | Not Reported | Not Reported | ~380 | ~460 |
| Ac-DEVD-AFC | AFC | 9.7 | Not Reported | Not Reported | ~400 | ~505 |
| Z-DEVD-AFC | AFC | 16 | 10.6 | 662,500 | ~400 | ~505 |
| This compound | AMC | Not Reported | Not Reported | Not Reported | ~380 | ~460 |
AFC: 7-amino-4-trifluoromethylcoumarin
Experimental Protocols
A generalized protocol for measuring caspase-3 activity using a fluorescent AMC-based substrate is provided below. This protocol can be adapted for use with this compound, Ac-DEVD-AMC, or other similar substrates.
Materials:
-
Cells or tissue lysates to be assayed
-
Fluorogenic caspase-3 substrate (e.g., this compound)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Sample Preparation:
-
Prepare cell lysates by a suitable method (e.g., freeze-thaw cycles, sonication, or use of a lysis buffer).
-
Determine the protein concentration of the lysates to ensure equal loading.
-
-
Assay Setup:
-
In a 96-well black microplate, add a defined amount of cell lysate (e.g., 20-50 µg of total protein) to each well.
-
Bring the total volume in each well to 100 µL with Assay Buffer.
-
Include appropriate controls, such as a buffer-only blank and a sample with a caspase-3 inhibitor.
-
-
Reaction Initiation:
-
Prepare a working solution of the fluorogenic substrate in Assay Buffer at the desired final concentration (typically 20-50 µM).
-
Add 100 µL of the substrate solution to each well to initiate the reaction.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for AMC (Ex: ~380 nm, Em: ~460 nm).
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in fluorescence intensity per unit of time) for each sample.
-
The caspase-3 activity can be expressed as the rate of fluorescence increase per microgram of protein.
-
Visualizing the Apoptotic Pathway and Experimental Workflow
To better understand the context of caspase-3 activation and the experimental procedure, the following diagrams are provided.
Caption: Simplified signaling pathway of extrinsic apoptosis leading to caspase-3 activation.
Caption: General experimental workflow for a fluorometric caspase-3 activity assay.
Conclusion
The selection of a fluorescent probe for caspase-3 activity assays should be guided by the specific requirements of the experiment. While Ac-DEVD-AMC is a widely used and effective substrate, This compound offers a significant advantage in terms of specificity for caspase-3 . This makes it an ideal choice for studies where distinguishing caspase-3 activity from that of other caspases is crucial. Although quantitative kinetic data for this compound is not yet widely published, its high cleavage efficiency by caspase-3, comparable to that of Ac-DEVD-AMC, coupled with its superior specificity, positions it as a highly valuable tool for apoptosis research. Researchers are encouraged to consider these factors when designing their experiments to ensure the generation of accurate and reliable data.
References
The Ac-DNLD-AMC Assay: A Guide to Correlating Caspase-3 Activity with Apoptotic Morphology
This guide provides a comprehensive comparison of the Acetyl-Asp-Asn-Leu-Asp-7-amino-4-methylcoumarin (Ac-DNLD-AMC) assay with other common methods for detecting apoptosis, focusing on its correlation with the characteristic morphological changes that define this mode of programmed cell death. Designed for researchers, scientists, and drug development professionals, this document offers objective comparisons, supporting experimental data, and detailed protocols to aid in the selection of appropriate apoptosis detection methods.
Introduction to Apoptosis and the Role of Caspase-3
Apoptosis is a highly regulated process of programmed cell death crucial for tissue homeostasis and the elimination of damaged or superfluous cells.[1][2] This process is characterized by a distinct series of morphological and biochemical events, including cell shrinkage, chromatin condensation, nuclear fragmentation, and the formation of membrane-bound apoptotic bodies.[2][3][4][5] A central executioner in this pathway is Caspase-3, a cysteine protease that, once activated, cleaves a specific set of cellular proteins, leading directly to the classic morphological hallmarks of apoptosis.[3][6]
The this compound assay is a fluorogenic method designed to specifically measure the activity of Caspase-3.[7][8] The assay utilizes a synthetic peptide substrate, this compound, which contains a Caspase-3 cleavage site linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In the presence of active Caspase-3, the substrate is cleaved, releasing AMC and producing a fluorescent signal that can be quantified to determine enzyme activity.[7][8]
Correlation Between Caspase-3 Activity and Morphological Changes
The activation of Caspase-3 is a pivotal, often irreversible, step in the apoptotic cascade.[9] This "executioner" caspase is responsible for the cleavage of numerous structural and regulatory proteins, thereby orchestrating the systematic disassembly of the cell.
Key morphological events driven by Caspase-3 activity include:
-
Chromatin Condensation and Nuclear Fragmentation: Caspase-3 activates DNases (like Caspase-Activated DNase, CAD) by cleaving their inhibitors.[6][10] The activated DNase then proceeds to fragment the chromosomal DNA into smaller pieces, leading to the condensation of chromatin (pyknosis) and fragmentation of the nucleus (karyorrhexis), which are classic signs of apoptosis visible by microscopy.[4][6][11]
-
Cell Shrinkage and Blebbing: The cleavage of cytoskeletal proteins, such as actin and cytokeratins, by Caspase-3 disrupts the cellular architecture, resulting in cell shrinkage and the dynamic blebbing of the plasma membrane.[1][12]
-
Formation of Apoptotic Bodies: Ultimately, the cell breaks apart into smaller, membrane-enclosed fragments known as apoptotic bodies. These bodies contain portions of the cytoplasm and fragmented nucleus and are subsequently cleared by phagocytic cells without inducing an inflammatory response.[4][11]
Because the this compound assay directly measures the activity of the enzyme responsible for these events, a high signal in this assay is strongly correlated with the presence of cells undergoing these morphological transformations.
Apoptotic Signaling Pathway Leading to Caspase-3 Activation
The activation of executioner caspases like Caspase-3 is the convergence point for both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptosis pathways.
Comparison of Apoptosis Detection Assays
While the this compound assay is a robust method for quantifying a key biochemical event, other assays target different stages of apoptosis. The choice of assay often depends on the specific experimental question.
| Assay Feature | This compound (Caspase-3) Assay | Annexin V Staining | TUNEL Assay |
| Principle | Fluorometric detection of active Caspase-3 via cleavage of a specific peptide substrate.[7][8] | Detection of phosphatidylserine (PS) that has translocated to the outer leaflet of the plasma membrane.[9][13] | In situ labeling of the 3'-OH ends of DNA fragments generated during apoptosis.[3][12] |
| Apoptotic Stage | Mid-to-late stage (execution phase). Caspase-3 activation is considered a point of no return.[9] | Early stage. PS externalization is one of the earliest detectable apoptotic events.[9] | Late stage. Detects the extensive DNA fragmentation that occurs after caspase activation.[13] |
| Correlation | Excellent correlation with subsequent morphological changes and DNA fragmentation. | Good correlation, but can mark cells under stress that may not be fully committed to apoptosis.[9] | Good correlation with late-stage apoptotic morphology. An excellent correlation (R=0.89) was found between activated caspase-3 and cleaved CK18 (another caspase substrate), and a good correlation (R=0.75) between activated caspase-3 and TUNEL.[12][14] |
| Pros | - Highly specific for a key executioner caspase.- Quantitative and suitable for high-throughput screening.[15]- Directly measures a biochemical event central to apoptosis. | - Detects very early stages of apoptosis.- Can distinguish between apoptotic, necrotic, and viable cells when co-stained with a viability dye like Propidium Iodide (PI).[9] | - Considered a "gold standard" for detecting apoptosis in tissue sections.- Provides spatial information within a tissue context.[9] |
| Cons | - Requires cell lysis for endpoint assays, losing single-cell morphological data.- Measures an event downstream of initial signaling. | - PS translocation can be reversible in some contexts.[9]- Necrotic cells can also stain positive, requiring co-staining.[9] | - Can label necrotic cells or cells with DNA damage from other sources.[5][9]- The protocol can be complex and prone to variability.[5][12] |
Experimental Protocols
This compound Caspase-3 Activity Assay (General Protocol)
This protocol outlines the general steps for a cell lysate-based assay.
Materials:
-
Cells treated with apoptotic stimulus and untreated control cells.
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Cell Lysis Buffer (e.g., 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4, pH 7.5, 130 mM NaCl, 1% Triton™ X-100).
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT).
-
This compound substrate stock solution (e.g., 10 mM in DMSO).[7]
-
96-well black microplate.
-
Fluorescence microplate reader.
Procedure:
-
Cell Preparation: Induce apoptosis in your cell line of choice. Harvest both treated and untreated cells (e.g., 1-5 x 10^6 cells per sample).
-
Lysis: Wash cells once with ice-cold PBS. Resuspend the cell pellet in an appropriate volume of ice-cold Cell Lysis Buffer and incubate on ice for 15-30 minutes.
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C. Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
Assay Reaction: In a 96-well black plate, add a volume of cell lysate (e.g., 10-50 µL, containing 20-100 µg of protein) to the Assay Buffer.
-
Substrate Addition: Add the this compound substrate to a final concentration of 20-50 µM. The total reaction volume is typically 100-200 µL.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.[7][8] The fluorescence intensity is directly proportional to the Caspase-3 activity in the sample.
Annexin V & Propidium Iodide (PI) Staining Protocol (General)
-
Harvest Cells: Collect cells (adherent and suspension) and pellet by centrifugation.
-
Wash: Wash cells once with cold PBS.
-
Resuspend: Resuspend cells in 1X Annexin V Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
-
Stain: Add fluorescently-labeled Annexin V (e.g., Annexin V-FITC) and PI to the cell suspension.
-
Incubate: Incubate for 15 minutes at room temperature in the dark.
-
Analyze: Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
TUNEL Assay Protocol (General, for Histology)
-
Fixation & Permeabilization: Fix tissue sections or cells (e.g., with 4% paraformaldehyde) and permeabilize (e.g., with Proteinase K or Triton™ X-100).
-
Labeling Reaction: Incubate the samples with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., Br-dUTP or FITC-dUTP).
-
Detection: If using an indirect method (like Br-dUTP), incubate with a labeled anti-BrdU antibody.
-
Counterstain & Mount: Counterstain nuclei with a DNA dye (e.g., DAPI or Hoechst) and mount for microscopic analysis.
-
Visualize: Analyze using fluorescence microscopy, identifying TUNEL-positive cells (indicating DNA fragmentation).
Conclusion
The this compound assay is a powerful tool for the quantitative analysis of apoptosis by measuring the activity of the central executioner, Caspase-3. Its results show a strong correlation with the hallmark morphological changes of apoptosis, making it a reliable indicator of this cell death process. While assays like Annexin V staining and TUNEL provide valuable information about early and late-stage events, respectively, the this compound assay targets the biochemical engine driving the cell's ultimate demise. By understanding the principles and timing of each method, researchers can select the most appropriate assay or combination of assays to comprehensively characterize apoptosis in their experimental system.
References
- 1. mdpi.com [mdpi.com]
- 2. Apoptosis - Wikipedia [en.wikipedia.org]
- 3. Morphologic and biochemical hallmarks of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Morphologic criteria and detection of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Morphological and cytochemical determination of cell death by apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound peptide [novoprolabs.com]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of ACINUS, Caspase-3, and TUNEL as Apoptotic Markers in Determination of Tumor Growth Rates of Clinically Localized Prostate Cancer Using Image Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. Comparison of immunohistochemistry for activated caspase-3 and cleaved cytokeratin 18 with the TUNEL method for quantification of apoptosis in histological sections of PC-3 subcutaneous xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for Ac-DNLD-AMC
For laboratory professionals engaged in drug development and cellular research, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant operational environment. This document provides detailed guidance on the safe disposal of Ac-DNLD-AMC (N-Acetyl-Asp-Asn-Leu-Asp-7-amino-4-methylcoumarin), a fluorogenic substrate for caspase-3. Adherence to these procedures is critical for minimizing environmental impact and maintaining laboratory safety.
Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below. This information is essential for understanding the handling requirements and potential hazards associated with the compound.
| Property | Value | Reference |
| Molecular Formula | C30H38N6O12 | [1] |
| Molecular Weight | 674.65 g/mol | [1] |
| Appearance | Solid | N/A |
| Solubility | Soluble in DMSO | [2] |
| Excitation Maximum | 340-360 nm | [1] |
| Emission Maximum | 440-460 nm | [1] |
Standard Operating Procedure for Disposal
Step 1: Personal Protective Equipment (PPE) Before handling this compound, ensure appropriate PPE is worn, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
Laboratory coat
Step 2: Waste Segregation Proper waste segregation is crucial to prevent accidental chemical reactions and ensure compliant disposal.
-
Solid Waste:
-
Unused or expired this compound powder should be collected in a clearly labeled, sealed container designated for non-hazardous chemical waste.
-
Contaminated materials such as weigh boats, pipette tips, and gloves should also be placed in this container.
-
-
Liquid Waste:
-
Solutions containing this compound, such as unused assay solutions or cell lysates, should be collected in a labeled, sealed container for aqueous chemical waste.
-
If the solution contains other hazardous materials (e.g., organic solvents, heavy metals), it must be disposed of according to the specific guidelines for those hazards.
-
Do not pour solutions containing this compound down the drain unless explicitly permitted by your local EHS regulations.
-
Step 3: Decontamination
-
Decontaminate any surfaces or equipment that have come into contact with this compound using a suitable laboratory detergent and water.
-
Wipe down the area with 70% ethanol after cleaning.
Step 4: Waste Pickup and Disposal
-
Store the labeled waste containers in a designated, secure area until they are collected by your institution's EHS personnel or a licensed chemical waste disposal company.
-
Ensure all necessary waste disposal forms are completed as required by your institution.
Experimental Protocol: Caspase-3 Activity Assay
The following is a general protocol for a caspase-3 activity assay using this compound, which will generate waste that must be disposed of properly.
-
Reagent Preparation:
-
Prepare a stock solution of this compound by dissolving it in dimethyl sulfoxide (DMSO) to a concentration of 10 mM.[2]
-
Prepare a 2X reaction buffer containing 100 mM HEPES (pH 7.4), 20% glycerol, 10 mM DTT, and 2 mM EDTA.
-
Prepare a cell lysis buffer containing 50 mM HEPES (pH 7.4), 0.1% CHAPS, 1 mM DTT, and 0.1 mM EDTA.
-
-
Cell Lysate Preparation:
-
Induce apoptosis in your cell line of interest using a known stimulus.
-
Harvest the cells and wash them with ice-cold PBS.
-
Resuspend the cell pellet in cell lysis buffer and incubate on ice for 15 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant, which contains the cellular proteins.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of cell lysate to each well.
-
Add 50 µL of 2X reaction buffer to each well.
-
Add 5 µL of the 10 mM this compound stock solution to each well for a final concentration of 200 µM.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm at regular intervals.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Ac-DNLD-AMC
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling the fluorogenic caspase-3 substrate, Ac-DNLD-AMC (Acetyl-Aspartyl-Asparaginyl-Leucyl-Aspartyl-7-Amino-4-methylcoumarin).
Personal Protective Equipment (PPE) and Engineering Controls
Proper selection and use of PPE are the first line of defense against potential exposure. The following table summarizes the recommended engineering controls and personal protective equipment to be used when handling this compound.
| Control | Recommendation |
| Engineering Controls | Use in a well-ventilated area. A chemical fume hood is recommended for procedures that may generate dust or aerosols. |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. |
| Skin Protection | Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile). |
| Respiratory Protection | If engineering controls are not sufficient to control airborne concentrations, a NIOSH-approved respirator may be necessary. |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₃₀H₃₈N₆O₁₂ | [1] |
| Molecular Weight | 674.65 g/mol | [1] |
| Form | Lyophilized powder | [1] |
| Storage Temperature | ≤ -20°C | [1][2] |
| Solubility | Information not available. TFA salts generally enhance peptide solubility in aqueous solutions. | [1] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes risks and ensures the integrity of your experiments.
Receiving and Storage
-
Upon receipt, immediately transfer the lyophilized powder to a freezer at or below -20°C.[1][2]
-
Keep the container tightly sealed and protected from light.
Preparation of Stock Solutions
-
All handling of the lyophilized powder should be conducted in a chemical fume hood to avoid inhalation of dust.
-
Wear the appropriate PPE as outlined in the table above.
-
Allow the vial to warm to room temperature before opening to prevent condensation.
-
Reconstitute the peptide using an appropriate solvent as recommended by the supplier or your experimental protocol.
Experimental Use
-
When using this compound in assays, handle all solutions with care to avoid skin contact and aerosol generation.
-
Work in a designated area and ensure all equipment is properly cleaned and calibrated.
Spills and Decontamination
-
In case of a spill, avoid generating dust from the lyophilized powder.
-
Cover the spill with an absorbent material.
-
Clean the area with an appropriate decontaminating agent and dispose of all contaminated materials as hazardous waste.
Disposal
-
Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
-
Do not dispose of down the drain or in the regular trash.
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
